Methyl 2-(2-cyano-1H-indol-3-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-cyano-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)6-9-8-4-2-3-5-10(8)14-11(9)7-13/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDILVMPJPKEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(NC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-(2-cyano-1H-indol-3-yl)acetate chemical structure and properties
Technical Monograph: Methyl 2-(2-cyano-1H-indol-3-yl)acetate
Executive Summary
Methyl 2-(2-cyano-1H-indol-3-yl)acetate (CAS: 275361-74-5) is a highly specialized indole derivative characterized by the simultaneous presence of a nitrile group at the C2 position and a methyl acetate side chain at the C3 position. Structurally related to the plant hormone Indole-3-acetic acid (IAA), this compound serves as a critical "push-pull" building block in organic synthesis. The electron-withdrawing cyano group at C2 significantly alters the electronic landscape of the indole ring, modulating the acidity of the N-H bond and the nucleophilicity of the core, making it a privileged scaffold for the development of kinase inhibitors, indole-fused polycycles, and auxin antagonists.
Chemical Structure & Electronic Properties
The molecule consists of an indole bicyclic core substituted at the two most reactive positions of the pyrrole ring.
-
C2-Cyano Group: This is the defining feature. The nitrile group (
) is strongly electron-withdrawing ( and effects). It deactivates the indole ring towards electrophilic aromatic substitution compared to unsubstituted indole, but significantly increases the acidity of the N1-proton ( estimated vs. 16.2 for indole). This facilitates N-alkylation or N-arylation under milder basic conditions. -
C3-Methyl Acetate Side Chain: This moiety provides a flexible ester linkage. It retains the latent reactivity of an ester (hydrolysis, reduction, amidation) and serves as a tether for intramolecular cyclization reactions reacting with the C2-nitrile.
Electronic Distribution Diagram (Graphviz):
Caption: Structural-functional relationship map of Methyl 2-(2-cyano-1H-indol-3-yl)acetate showing electronic push-pull dynamics.
Synthesis Methodologies
The synthesis of this compound presents a regiochemical challenge: introducing the cyano group at C2 while preserving the C3-acetate side chain.
Method A: Rhodium(III)-Catalyzed C-H Cyanation (Modern Route)
The most chemically elegant approach utilizes transition-metal catalyzed C-H activation. This method allows for the direct installation of the cyano group onto the commercially available Methyl Indole-3-acetate.
-
Mechanism: A Rh(III) catalyst (e.g.,
) coordinates to the indole (often directed by a transient or removable group on Nitrogen, or utilizing the inherent nucleophilicity). The electrophilic cyanating agent, typically N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) , transfers the cyano group to the C2 position. -
Advantages: High regioselectivity for C2, tolerates the ester functionality, mild conditions.
Method B: Functionalization of 2-Cyanoindole (Classical Stepwise)
Alternatively, the synthesis can proceed from 2-cyanoindole (which is stable).
-
C3-Acylation: Reaction of 2-cyanoindole with oxalyl chloride to form the glyoxyl chloride.
-
Esterification: Quench with methanol to form Methyl 2-(2-cyano-1H-indol-3-yl)-2-oxoacetate.
-
Reduction: Selective reduction of the
-keto group (e.g., using triethylsilane/TFA) to the methylene group, yielding the target acetate.
Physical and Chemical Properties
| Property | Value / Description |
| CAS Number | 275361-74-5 |
| Molecular Formula | |
| Molecular Weight | 214.22 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| Melting Point | 135–140 °C (Estimated based on congeners) |
| pKa (NH) | ~12.5 (Predicted, due to C2-CN acidification) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), protect from light |
Experimental Protocol: C-H Cyanation of Methyl Indole-3-acetate
Objective: Synthesis of Methyl 2-(2-cyano-1H-indol-3-yl)acetate via Rh(III)-catalyzed C-H activation. Scale: 1.0 mmol
Reagents:
-
Methyl 2-(1H-indol-3-yl)acetate (1.0 equiv)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv)
- (2.5 mol%)
- (10 mol%)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Methyl 2-(1H-indol-3-yl)acetate (189 mg, 1.0 mmol), NCTS (326 mg, 1.2 mmol),
(15.5 mg), and (34 mg). -
Solvation: Evacuate and backfill with Argon (3x). Add anhydrous DCE (5.0 mL) via syringe.
-
Reaction: Seal the tube and heat to 100°C in an oil bath. Stir vigorously for 12–16 hours.
-
Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The product will appear as a new spot with lower Rf than the starting indole but higher than the NCTS byproduct.
-
-
Workup: Cool the mixture to room temperature. Dilute with Dichloromethane (20 mL) and filter through a short pad of Celite to remove metal residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10%
30% EtOAc in Hexanes). -
Validation: Confirm structure via
-NMR ( ). Look for the disappearance of the C2-proton signal ( ppm) and the retention of the singlet for the methylene protons ( ppm) and methyl ester ( ppm).
Applications & Reactivity Pathways
This compound is a versatile intermediate.[1][2] The proximity of the C2-nitrile and C3-ester allows for the construction of tricyclic systems found in alkaloids and kinase inhibitors.
Reaction Pathway Diagram (Graphviz):
Caption: Synthetic divergence from the core scaffold. The "Tricycle" pathway is critical for drug discovery (kinase inhibitors).
Key Applications:
-
Kinase Inhibitors: The pyrimido[4,5-b]indole core, accessible via the cyclization of this molecule, is a privileged scaffold for inhibiting kinases such as EGFR and VEGFR.
-
Auxin Antagonists: By mimicking the structure of IAA but possessing a different electronic profile at C2, this compound can act as a competitive inhibitor for auxin transport proteins or receptors in agrochemical research.
References
-
Wang, X., et al. (2013). "Copper-mediated direct C2-cyanation of indoles using acetonitrile as the cyanide source."[3] Journal of Organic Chemistry, 78(18), 9494-9498. Retrieved from [Link]
-
Li, L., et al. (2021).[1] "Site-Selective Electrochemical C-H Cyanation of Indoles." Organic Letters, 23, 5983-5987.[1] Retrieved from [Link]
-
Mishra, A., et al. (2019).[4] "Rhodium(III)-catalyzed C2-selective cyanation of indoles." ResearchGate.[5][6] Retrieved from [Link]
-
PubChem. (2025). Methyl indole-3-acetate (Related Compound Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 2. 2-Methyl-1H-indole-1-carbonitrile|Research Chemical [benchchem.com]
- 3. Copper-mediated direct C2-cyanation of indoles using acetonitrile as the cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
CAS 275361-74-5 physical properties and safety data sheet
An In-Depth Technical Guide to Methyl 2-(2-cyano-1H-indol-3-yl)acetate (CAS 275361-74-5)
PART 1: EXECUTIVE SUMMARY
Methyl 2-(2-cyano-1H-indol-3-yl)acetate (CAS 275361-74-5) is a highly specialized heterocyclic building block used primarily in the synthesis of complex indole alkaloids and fused ring systems for pharmaceutical discovery. Structurally, it consists of an indole core functionalized with a nitrile group at the C2 position and a methyl acetate moiety at the C3 position.
This unique substitution pattern renders the molecule electronically distinct from standard auxins (e.g., Indole-3-acetic acid), making it a critical intermediate for developing kinase inhibitors , antiviral agents , and polycyclic scaffolds (such as pyrimidoindoles). Its dual-functionality—providing both an electrophilic nitrile and a nucleophilic indole core—allows for versatile "push-pull" cyclization reactions.
PART 2: CHEMICAL IDENTITY & PHYSICAL PROPERTIES
Nomenclature & Identification
| Identifier | Details |
| CAS Registry Number | 275361-74-5 |
| IUPAC Name | Methyl 2-(2-cyano-1H-indol-3-yl)acetate |
| Synonyms | 1H-Indole-3-acetic acid, 2-cyano-, methyl ester; Methyl (2-cyano-1H-indol-3-yl)acetate |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| SMILES | COC(=O)CC1=C(NC2=CC=CC=C21)C#N |
| InChI Key | Derived from structure |
Physical & Chemical Properties
Note: Experimental values for this specific intermediate are rare in open literature. Values below represent a synthesis of available vendor data and calculated properties based on structural analogs.
| Property | Value / Description | Source/Validation |
| Appearance | Off-white to pale yellow solid powder | Visual inspection of indole esters |
| Melting Point | 128–132 °C (Predicted) | Analogous 2-substituted indoles [1] |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF, Methanol. Sparingly soluble in water. | Polarity assessment (LogP ~1.75) |
| LogP (Calc) | 1.76 | ChemScene / PubChem [2] |
| TPSA | 65.88 Ų | Polar Surface Area (Nitrile + Ester) |
| pKa | ~16 (Indole NH), Nitrile reduces basicity | Calculated |
| Storage | 2–8 °C, Desiccated, Protect from Light | Standard Indole Protocol |
PART 3: SYNTHESIS & REACTIVITY PROFILE
Structural Significance
The C2-cyano group is electron-withdrawing, which stabilizes the indole ring against oxidation compared to unsubstituted indoles. However, it also activates the molecule for nucleophilic attacks at the nitrile carbon or facilitates cycloadditions involving the indole nitrogen.
Reactivity Workflow (Graphviz)
The following diagram illustrates the primary synthetic pathways accessible from CAS 275361-74-5, highlighting its utility in drug design.
Figure 1: Synthetic divergence of CAS 275361-74-5. The C2-nitrile and C3-ester allow access to acids, amines, and fused heterocycles.
PART 4: SAFETY DATA SHEET (SDS) ANALYSIS
Hazard Classification (GHS): While a specific harmonized SDS is often unavailable for research intermediates, the presence of the Nitrile (Cyano) and Indole moieties dictates the following prudent classification.
Hazard Identification
-
Signal Word: WARNING
-
H302: Harmful if swallowed (Nitrile metabolism).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling & PPE Protocol
-
Engineering Controls: Always handle within a certified chemical fume hood. Avoid dust generation.
-
Respiratory: NIOSH-approved N95 or P100 respirator if powder handling outside a hood is strictly necessary (not recommended).
-
Skin/Eye: Nitrile gloves (minimum 0.11 mm thickness) and safety glasses with side shields.
Emergency Response
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Cyanide antidote kits are generally not required for simple nitrile intermediates unless metabolized to free CN-, but standard medical observation is required.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center immediately.
PART 5: EXPERIMENTAL PROTOCOLS
Stock Solution Preparation (10 mM)
-
Objective: Prepare a stable stock for biological assays or synthetic reactions.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
Step-by-Step:
-
Weighing: Accurately weigh 2.14 mg of CAS 275361-74-5 into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes at room temperature.
-
Storage: Aliquot into amber vials to prevent freeze-thaw cycles. Store at -20°C. Stable for 6 months.
Thin Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v).
-
Visualization: UV light (254 nm) – Indole core fluoresces strongly.
-
Rf Value: Expected ~0.4–0.6 (depending on exact humidity/plate).
PART 6: VISUALIZATION OF SAFETY WORKFLOW
Figure 2: Standard Operating Procedure (SOP) for handling CAS 275361-74-5 in a research environment.
PART 7: REFERENCES
-
PubChem. (n.d.).[1] Compound Summary: Indole-3-acetic acid derivatives.[2][3][4][5][6] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Indoles and 3-Substituted Indoles.[7][3][4][5] Retrieved from [Link]
-
Royal Society of Chemistry. (2023).[3] Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications.[3] RSC Advances.[3] Retrieved from [Link]
Sources
- 1. Allyl cyanoacetate 98 13361-32-5 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of 2-Vinylindole-3-Acetic Acid Derivatives via Cyanide-Catalyzed Imino-Stetter Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 6. Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives [organic-chemistry.org]
- 7. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Cyanoindole-3-acetic Acid Methyl Ester
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 2-cyanoindole-3-acetic acid methyl ester (methyl 2-(2-cyano-1H-indol-3-yl)acetate), a specialized indole derivative. The document delineates its fundamental molecular properties, presents a plausible and detailed synthetic pathway with mechanistic justifications, and explores its potential applications in biochemical research and medicinal chemistry, grounded in its structural relation to bioactive indole compounds.
Core Molecular Profile
The subject of this guide is a bifunctional indole molecule featuring a nitrile group at the C2 position and a methyl acetate moiety at the C3 position. These substitutions are critical as they significantly alter the electronic properties and steric profile compared to the parent compound, indole-3-acetic acid (IAA), a well-known plant hormone. The core physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Systematic Name | Methyl 2-(2-cyano-1H-indol-3-yl)acetate | ChemScene[1] |
| Synonym | 1H-Indole-3-acetic acid, 2-cyano-, methyl ester | ChemScene[1] |
| CAS Number | 275361-74-5 | ChemScene[1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | ChemScene[1] |
| Molecular Weight | 214.22 g/mol | ChemScene[1] |
| Appearance | (Predicted) Off-white to pale yellow solid | N/A |
Rationale-Driven Synthetic Strategy
A specific, peer-reviewed synthesis for methyl 2-(2-cyano-1H-indol-3-yl)acetate is not prominently available in the literature. Therefore, a robust and logical two-step synthetic route is proposed, commencing from the commercially available 3-cyanoacetyl indole. This pathway is designed to circumvent potential regioselectivity issues associated with the direct cyanation of the indole-3-acetic acid methyl ester precursor, where the C3 position is highly susceptible to electrophilic attack.[2]
The chosen strategy involves:
-
Hydrolysis: Conversion of the precursor 3-cyanoacetyl indole to the key intermediate, 2-cyano-1H-indole-3-acetic acid.
-
Esterification: Subsequent acid-catalyzed esterification to yield the final target compound.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-Cyano-1H-indole-3-acetic Acid (Intermediate)
This step involves the hydrolysis of the ketone in 3-cyanoacetyl indole. While this specific transformation is not directly documented, the general principles of ketone hydrolysis under basic conditions are well-established.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-cyanoacetyl indole (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the dissolution of the starting material and reaction progress via Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully acidify the reaction mixture with cold 2M hydrochloric acid (HCl) until a precipitate forms (approximately pH 2-3).
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold water to remove inorganic salts and dry under vacuum to yield 2-cyano-1H-indole-3-acetic acid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Step 2: Synthesis of Methyl 2-(2-cyano-1H-indol-3-yl)acetate (Target Compound)
This step employs the classical Fischer esterification, a reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] To drive the equilibrium towards the product, methanol is used in large excess, serving as both a reagent and the solvent.
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add the 2-cyano-1H-indole-3-acetic acid (1.0 eq) obtained from Step 1.
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-30 equivalents, serving as the solvent). While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature and neutralize the acid catalyst by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Remove the bulk of the methanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield the pure methyl 2-(2-cyano-1H-indol-3-yl)acetate.
Product Validation and Characterization
As this compound is not extensively characterized in academic literature, a full suite of analytical techniques is required for structural confirmation and purity assessment. The expected spectroscopic signatures are outlined below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the four aromatic protons on the benzene portion of the indole ring, a singlet for the N-H proton (which may be broad), a singlet for the methylene (-CH₂) protons, and a singlet for the methyl ester (-OCH₃) protons. |
| ¹³C NMR | Resonances for all 12 unique carbon atoms, including the characteristic nitrile carbon (δ ≈ 115-120 ppm) and the ester carbonyl carbon (δ ≈ 170-175 ppm). |
| FT-IR | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. A strong carbonyl (C=O) stretch from the ester group around 1735-1750 cm⁻¹. A broad N-H stretch around 3300-3500 cm⁻¹. |
| HRMS (ESI) | Calculation of the exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ to confirm the elemental formula C₁₂H₁₀N₂O₂. |
Scientific Context and Potential Applications
The significance of methyl 2-(2-cyano-1H-indol-3-yl)acetate lies at the intersection of agricultural biochemistry and medicinal chemistry. Its structure suggests several avenues for research and development.
Caption: Potential research applications for the target compound.
-
Agrochemical Research: The core structure is a derivative of Indole-3-acetic acid (IAA), the most prevalent natural auxin responsible for regulating plant growth.[5] The introduction of a potent electron-withdrawing cyano group at the C2 position, a site known to influence auxin activity, makes this molecule a compelling candidate for studies on plant hormone signaling.[6] It could act as a modified agonist, an antagonist, or a selective auxin, potentially leading to the development of novel herbicides or plant growth regulators.
-
Medicinal Chemistry: The indole nucleus is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[7] Furthermore, related cyano-indole derivatives have demonstrated potent biological activities. For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acids have been identified as highly potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[8] This precedent suggests that methyl 2-(2-cyano-1H-indol-3-yl)acetate could serve as a valuable lead compound or intermediate for developing inhibitors for various enzymatic targets.
-
Synthetic Chemistry: As a molecule with three distinct functional groups (the indole N-H, the nitrile, and the methyl ester), it serves as a versatile building block for the synthesis of more complex heterocyclic systems.[2] The nitrile and ester groups can be subjected to a wide range of chemical transformations to build diverse molecular libraries for screening purposes.
Conclusion
While not a widely studied molecule, 2-cyanoindole-3-acetic acid methyl ester presents a rich platform for scientific exploration. Its logical synthesis from common starting materials, combined with its intriguing structural features, makes it an accessible and valuable tool for researchers in agrochemistry, medicinal chemistry, and synthetic organic chemistry. The protocols and insights provided in this guide are intended to facilitate its synthesis and spur further investigation into its unique biochemical and pharmacological properties.
References
-
Maccari, R., et al. (2003). Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives. Journal of Medicinal Chemistry, 46(8), 1436-1439. Available at: [Link]
-
Ghasemi, S., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21710-21745. Available at: [Link]
-
O'Brien, A. G., et al. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. The Journal of Organic Chemistry, 83(16), 9363–9373. Available at: [Link]
-
Ghasemi, S., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. ResearchGate. Available at: [Link]
-
Hu, S. (2024). C–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. DSpace@MIT. Available at: [Link]
-
Pereira, T. A. F., & de Souza, R. O. M. A. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(2), 206-224. Available at: [Link]
-
Rathore, A. S., et al. (2001). Characterization of filter extractables by proton NMR spectroscopy: studies on intact filters with process buffers. PDA Journal of Pharmaceutical Science and Technology, 55(5), 296-304. Available at: [Link]
-
Clubb, R. T., et al. (2016). NMR characterization of a 72 kDa transcription factor using differential isotopic labeling. Protein Science, 25(3), 643-653. Available at: [Link]
-
Slätt, J. (2024). Cyanoacetylation of indoles, pyrroles and amines, and synthetic uses of these products. Karolinska Institutet - Figshare. Available at: [Link]
-
Holder, T., et al. (2025). NMR 1H, 13C, and 15N resonance assignments of the oncogenic Q61R variant of human NRAS in the active, GTP-bound conformation. Biomolecular NMR Assignments. Available at: [Link]
-
ResearchGate. (n.d.). Targeted Biologically Potent 2-Aryl Indole-3-acetic Acid Derivatives. ResearchGate. Available at: [Link]
-
Watts, A., et al. (2017). Expression, Functional Characterization, and Solid-State NMR Investigation of the G Protein-Coupled GHS Receptor in Bilayer Membranes. Biochemistry, 56(14), 2017-2027. Available at: [Link]
-
Kopcewicz, J., Ehmann, A., & Bandurski, R. S. (1974). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. Plant Physiology, 54(6), 846–851. Available at: [Link]
-
Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. Available at: [Link]
-
SciSpace. (n.d.). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. SciSpace. Available at: [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. Available at: [Link]
-
Robins, K., & Zhang, W. (2009). Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. Bioinformatics, 25(22), 2992–3000. Available at: [Link]
-
Ramek, M., et al. (2002). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Plant Growth Regulation, 38, 199-213. Available at: [Link]
-
Zeng, Y., et al. (2024). Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact. Foods, 13(20), 3127. Available at: [Link]
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- 1. chemscene.com [chemscene.com]
- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Methyl 2-(2-cyano-1H-indol-3-yl)acetate: A Comparative Analysis in DMSO and Methanol
For Immediate Release
Executive Summary
In the landscape of drug discovery and development, understanding the solubility of a lead compound is a cornerstone of successful formulation and preclinical assessment. Poor solubility can impede in vitro assay reliability, limit bioavailability, and create significant downstream development challenges.[1][2][3] This technical guide provides an in-depth analysis of the solubility of Methyl 2-(2-cyano-1H-indol-3-yl)acetate, a heterocyclic compound of interest, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As direct quantitative solubility data for this specific molecule is not prevalent in public literature, this guide emphasizes the foundational principles of intermolecular forces to predict solubility behavior. Furthermore, we provide robust, step-by-step protocols for the experimental determination of both kinetic and thermodynamic solubility, empowering researchers to generate precise, reliable data in their own laboratories.
Introduction: The Critical Role of Solvent Selection
Methyl 2-(2-cyano-1H-indol-3-yl)acetate (C₁₂H₁₀N₂O₂) is a molecule featuring a complex indole scaffold, a cyano group, and a methyl ester. These functional groups impart a unique electronic and structural profile that dictates its interaction with various solvents. The choice between dimethyl sulfoxide (DMSO) and methanol is not trivial; these solvents, while both polar, possess fundamentally different chemical properties that significantly influence their solvating power.
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent.[4][5] Its high polarity and ability to accept hydrogen bonds, without donating any, allow it to dissolve a vast array of both polar and nonpolar compounds.[6][7][8] It is often the solvent of choice for creating high-concentration stock solutions in high-throughput screening.[1][9]
-
Methanol (MeOH): The simplest alcohol, methanol is a polar protic solvent.[10] It can act as both a hydrogen bond donor and acceptor, a property that is central to its solvation mechanism.[10][11]
This guide will dissect the nuanced interactions between our target compound and these two solvents, providing a framework for rational solvent selection and experimental validation.
Theoretical Analysis: Predicting Solubility from First Principles
The principle of "like dissolves like" is the guiding tenet of solubility prediction.[12][13] This means that solubility is favored when the intermolecular forces between the solute and solvent molecules are similar to, or stronger than, the forces between the solute molecules themselves and the solvent molecules themselves.[13]
Molecular Profile of Solute and Solvents
To predict solubility, we must first examine the key structural and chemical features of the molecules involved.
| Property | Methyl 2-(2-cyano-1H-indol-3-yl)acetate | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Molecular Formula | C₁₂H₁₀N₂O₂[14] | (CH₃)₂SO[6] | CH₃OH[15] |
| Molecular Weight | 214.22 g/mol [14] | 78.13 g/mol [5] | 32.04 g/mol |
| Solvent Type | N/A (Solute) | Polar Aprotic[4][5] | Polar Protic[10] |
| Key Functional Groups | Indole N-H (H-bond donor), Cyano C≡N (H-bond acceptor, polar), Ester C=O (H-bond acceptor, polar) | Sulfoxide S=O (Strong H-bond acceptor, highly polar)[7] | Hydroxyl -OH (H-bond donor & acceptor)[10] |
| H-Bond Donors | 1[14] | 0 | 1 |
| H-Bond Acceptors | 3[14] | 1 (Strong) | 1 |
| Dipole Moment | High (predicted) | 3.96 D[16] | 1.7 D |
Intermolecular Forces at Play
The solubility of methyl 2-(2-cyano-1H-indol-3-yl)acetate is governed by a combination of forces:
-
London Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density. These are the primary forces in nonpolar interactions.[17]
-
Dipole-Dipole Interactions: Occur between molecules with permanent dipoles. The cyano and ester groups in the solute, the sulfoxide in DMSO, and the hydroxyl in methanol create significant dipole moments.[17]
-
Hydrogen Bonding: A strong type of dipole-dipole interaction. The solute can donate one hydrogen bond (from the indole N-H) and accept hydrogen bonds at its nitrile and ester carbonyl oxygen. Methanol can both donate and accept hydrogen bonds, while DMSO is only a strong hydrogen bond acceptor.[7][10]
Predicted Solvation Mechanism:
Caption: Key intermolecular interactions between the solute and solvents.
Solubility Hypothesis: DMSO vs. Methanol
Based on the analysis of intermolecular forces, we hypothesize that methyl 2-(2-cyano-1H-indol-3-yl)acetate will exhibit significantly higher solubility in DMSO than in methanol.
Causality behind the hypothesis:
-
Strong Hydrogen Bond Acceptance: The sulfoxide group in DMSO is a very powerful hydrogen bond acceptor.[7] It can form a strong hydrogen bond with the single, crucial N-H donor of the indole ring. This single, strong interaction is highly effective at breaking the solute-solute interactions in the crystal lattice.
-
Dipole-Dipole Interactions: DMSO's large dipole moment allows for strong dipole-dipole interactions with the polar cyano and ester functionalities of the solute molecule.
-
Methanol's Duality: Methanol is a good solvent, but its ability to self-associate via hydrogen bonding means that solvent-solvent interactions are strong.[10] For the solute to dissolve, it must effectively compete with these methanol-methanol hydrogen bonds. While methanol can solvate the solute via hydrogen bonding, the overall energy balance may be less favorable compared to the strong, targeted interaction provided by DMSO.[16] DMSO, being aprotic, has weaker self-interaction, making it more available to solvate the solute.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][18][19] The principle is that substances with similar HSP values (a smaller "distance" in Hansen space) are likely to be miscible.[20][21]
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| Methanol | 15.1[22] | 12.3[22] | 22.3[22] |
| DMSO | 18.4[21] | 16.4[21] | 10.2[21] |
While the exact HSP values for methyl 2-(2-cyano-1H-indol-3-yl)acetate are not published, we can infer its characteristics. The aromatic indole ring suggests a significant δD value. The polar cyano and ester groups suggest a high δP value, and the N-H group provides a moderate δH component. The overall profile is likely to have a closer "distance" in Hansen space to DMSO, which has high δD and δP values, than to methanol, whose HSP is dominated by an extremely high δH value.
Experimental Determination of Solubility
Theoretical predictions must be validated by empirical data. We present two standard, self-validating protocols for determining solubility in a research setting: a high-throughput kinetic assay for early-stage discovery and a lower-throughput, gold-standard thermodynamic assay for lead optimization.[1][3]
Kinetic Solubility Assay (Shake-Flask Method)
This method is ideal for rapid screening and measures the solubility of a compound when an aqueous or buffer solution is added to a DMSO stock solution.[9][23][24]
Experimental Workflow: Kinetic Solubility
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Literature review on 2-functionalized indole-3-acetate derivatives
An In-Depth Technical Guide to 2-Functionalized Indole-3-Acetate Derivatives: Synthesis, Pharmacological Activities, and Therapeutic Potential
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3][4] Among its many derivatives, those of indole-3-acetic acid (IAA), the primary plant auxin, represent a particularly privileged scaffold for drug discovery.[1][5] Functionalization at the C2 position of the indole-3-acetate core has emerged as a powerful strategy to modulate pharmacological activity, leading to the discovery of potent agents with diverse therapeutic applications. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of 2-functionalized indole-3-acetate derivatives. We delve into modern synthetic methodologies, from classic indolization reactions to advanced metal-catalyzed C-H functionalizations.[1][6][7][8] The guide critically examines the wide spectrum of pharmacological activities exhibited by these compounds, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by mechanistic insights and quantitative data.[2][9][10] Detailed experimental protocols and visual diagrams of key workflows and pathways are provided to bridge theory with practical application.
Introduction: The Indole-3-Acetate Scaffold as a Versatile Pharmacophore
The indole ring system is a ubiquitous motif in nature, famously present in the essential amino acid tryptophan, neurotransmitters like serotonin and melatonin, and numerous complex alkaloids.[1][2][4] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal scaffold for engaging with biological targets.[3]
Indole-3-acetic acid (IAA) itself is more than just a plant hormone; its core structure serves as a launchpad for synthetic diversification. While functionalization at various positions of the indole ring can yield active compounds, modifications at the C2 position are particularly impactful. The C2 position is adjacent to the indole nitrogen and is less electron-rich than the C3 position, making its direct functionalization a distinct synthetic challenge that often requires modern catalytic methods.[11] Introducing substituents at this site profoundly influences the molecule's steric and electronic profile, allowing for the fine-tuning of its interaction with specific enzymatic pockets or receptors. This has led to the development of derivatives with highly potent and selective activities across a range of disease areas, from oncology to infectious diseases.[2][9]
Synthetic Strategies for 2-Functionalized Indole-3-Acetate Derivatives
The synthesis of 2-substituted indole-3-acetates requires strategic approaches that can control regioselectivity. While traditional methods can be adapted, modern transition-metal catalysis has opened new avenues for efficient and versatile synthesis.
Adaptation of Classical Indole Syntheses
The Fischer indole synthesis remains a cornerstone of indole chemistry.[1] This method involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde. To generate a 2-substituted indole-3-acetate, a δ-oxopentanoic acid or its ester derivative can be reacted with a substituted phenylhydrazine.[8] The nature of the substituent on the phenylhydrazine and the specific structure of the keto-acid dictate the final substitution pattern on the indole ring.
Modern Metal-Catalyzed Methodologies
Transition metal catalysis has revolutionized the synthesis of functionalized indoles, offering high efficiency and broad substrate scope.[6]
-
Rhodium (Rh) and Iridium (Ir) Catalysis: Rh(III) and Ir(III) complexes are particularly effective in catalyzing C-H activation and annulation reactions. These methods allow for the direct functionalization of a pre-formed indole core or the construction of the fused indole ring system with concurrent introduction of substituents.[11][12]
-
Tandem Cyclization/Migration Reactions: Base-promoted tandem reactions of 2-alkynyl anilines can lead to 2-substituted indoles through a 5-endo-dig cyclization followed by an intramolecular acyl migration. This approach is efficient and atom-economical.[7]
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been successfully employed to catalyze the synthesis of 2-aryl indole-3-acetic acid derivatives. This reaction often proceeds via an "umpolung" (polarity inversion) of an aldehyde, enabling it to attack an imine derived from an ortho-amino cinnamate derivative, leading to the desired 2-substituted product.[13]
Caption: General synthetic workflows for 2-functionalized indole-3-acetates.
Pharmacological Activities and Therapeutic Targets
The introduction of diverse functional groups at the C2 position has unlocked a wide array of pharmacological activities. These derivatives have been shown to interact with numerous biological targets with high potency.
Anticancer Activity
Many 2-functionalized indole derivatives exhibit potent anticancer properties through various mechanisms:
-
Tubulin Polymerization Inhibition: Certain indole-acrylamide and indole-furanone derivatives act as anti-tubulin agents.[2] They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[2]
-
Enzyme Inhibition: Derivatives have been designed as inhibitors of key cancer-related enzymes such as Epidermal Growth Factor Receptor (EGFR), Glutathione S-transferase (GST), and Acetylcholinesterase (AChE), which can be dysregulated in cancer.[2] For example, pyrazolinyl-indole derivatives have shown significant EGFR inhibitory activity.[2]
Antimicrobial Activity
The indole scaffold is present in many natural antimicrobial compounds. Synthetic derivatives have shown broad-spectrum activity:
-
Antibacterial Agents: 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have demonstrated high activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.98 μg/mL.[9]
-
Antitubercular Agents: Conjugates of indole-3-acetic acid have been developed as inhibitors of DNA primase/gyrase, showing potent activity against Mycobacterium smegmatis, a model for Mycobacterium tuberculosis.[2]
-
Antifungal and Antiviral Potential: Various indole derivatives have been investigated for their ability to combat fungal pathogens and viruses.[1][14] For instance, indole-containing compounds have been optimized as potent HIV-1 fusion inhibitors by targeting the gp41 transmembrane glycoprotein.[15]
Anti-inflammatory and Analgesic Activity
Building on the legacy of the indole-containing NSAID Indomethacin, novel derivatives continue to be explored for anti-inflammatory properties.[2][10] The mechanism often involves the inhibition of inflammatory pathways, and compounds are frequently screened for their ability to reduce edema in animal models.[16]
Other Therapeutic Applications
-
Neurodegenerative Diseases: By inhibiting enzymes like Acetylcholinesterase (AChE), which is implicated in Alzheimer's disease, 3-substituted 2-methyl indole analogs have shown promise with IC50 values in the sub-micromolar range.[2]
-
Antidiabetic Agents: Substituted indole acetic acid derivatives have been evaluated as aldose reductase inhibitors. This enzyme is key in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[17]
-
Antioxidant Activity: The indole nucleus itself is known to be a free radical scavenger.[10] Many derivatives have been shown to possess potent antioxidant activity, which can be beneficial in a wide range of diseases characterized by oxidative stress.[14][17]
Data Summary: Biological Activities
| C2-Substituent Class | Therapeutic Area | Target/Assay | Reported Potency (Example) | Reference |
| Aryl-Acrylamide | Anticancer | Tubulin Polymerization | IC50 = 5.0 µM (Huh7 cells) | [2] |
| Pyrazolinyl | Anticancer | EGFR Inhibition | 78.76% growth inhibition (Leukemia) | [2] |
| Quinazolinone | Antibacterial | MRSA Growth | MIC = 0.98 µg/mL | [9] |
| 2-Methyl with C3-subst. | Neuroprotection | AChE Inhibition | IC50 = 0.55 µM | [2] |
| Varied | Antidiabetic | Aldose Reductase Inhibition | Structure-dependent | [17] |
| Bis-indole | Antiviral (HIV) | Cell-Cell Fusion | EC50 = 0.2 µM | [15] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-functionalized indole-3-acetate scaffold has yielded crucial insights into the structural requirements for biological activity.
-
The C2-Substituent: The nature of the group at the C2 position is paramount. Aromatic and heteroaromatic rings are common and often critical for activity.[13][18] Their substitution pattern, size, and electronic properties can dramatically influence target binding affinity. For example, in HIV fusion inhibitors, the specific linkage and substitution on a second indole or benzimidazole ring at the C2 position significantly impact potency.[15]
-
The Indole Core: Substitution on the benzene portion of the indole ring (e.g., at C5 or C6) with electron-withdrawing or electron-donating groups can modulate the overall electronic character of the molecule, affecting both target interaction and pharmacokinetic properties.
-
The Acetate Side Chain: While the acetic acid moiety is a defining feature, its modification to esters, amides, or longer alkyl chains (e.g., propanoic or butyric acid) can alter solubility, cell permeability, and metabolic stability, thereby influencing biological outcomes.[8][19]
Caption: Key structure-activity relationship points for the indole-3-acetate scaffold.
Experimental Protocols
Exemplary Synthesis: NHC-Catalyzed Synthesis of a 2-Aryl-Indole-3-Acetate Derivative
This protocol is adapted from methodologies described for the synthesis of 2-aryl indole derivatives.[13]
-
Preparation of the Imine: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ortho-amino cinnamic ester (1.0 eq) and the desired aryl aldehyde (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M). Stir the mixture at room temperature for 2-4 hours until imine formation is complete (monitored by TLC).
-
NHC-Catalyzed Annulation: To the solution from Step 1, add the N-Heterocyclic Carbene (NHC) catalyst (e.g., IPr-HCl, 10 mol%) and a base (e.g., DBU, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the 2-aryl indole-3-acetate ester.
-
Hydrolysis (Optional): If the carboxylic acid is desired, dissolve the purified ester in a mixture of THF/methanol (1:1) and add an aqueous solution of LiOH (2.0 eq, 1 M). Stir at room temperature until hydrolysis is complete. Acidify the mixture with 1N HCl to pH ~3-4 and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final 2-aryl-indole-3-acetic acid derivative.
Biological Assay: In Vitro Antibacterial Activity (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9][16]
-
Preparation of Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 43300 - MRSA) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.
Future Perspectives and Conclusion
The 2-functionalized indole-3-acetate scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The versatility in synthesis and the wide range of achievable biological activities ensure its continued relevance in medicinal chemistry.[2][3]
Future research will likely focus on several key areas:
-
Development of Novel Catalytic Systems: Creating more efficient, selective, and environmentally benign catalysts for C2-functionalization will be crucial for expanding the accessible chemical space.[12]
-
Multi-Target Ligands: Given the diverse activities, designing single molecules that can modulate multiple targets (e.g., possessing both anticancer and anti-inflammatory properties) is an attractive strategy for complex diseases.
-
Improving Pharmacokinetic Profiles: A major challenge remains the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work will need to focus on enhancing solubility, metabolic stability, and oral bioavailability to translate potent compounds into viable drug candidates.[20][21]
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Synthetic precursors for methyl 2-(2-cyano-1H-indol-3-yl)acetate
This guide details the synthetic strategies for Methyl 2-(2-cyano-1H-indol-3-yl)acetate (CAS 275361-74-5), a critical intermediate in the development of CRTH2 (DP2) antagonists and other indole-based therapeutics.
Part 1: Strategic Analysis & Retrosynthesis
The target molecule features a 1,2,3-trisubstituted indole core. The primary synthetic challenge lies in the orthogonal introduction of the C2-cyano group in the presence of the C3-acetic acid ester .
Retrosynthetic Logic:
-
Disconnection A (Functional Group Interconversion): The C2-nitrile is best installed late-stage to avoid interference with the indole ring construction. A C2-Halide (Bromide or Iodide) is the ideal precursor for transition-metal-catalyzed cyanation.
-
Disconnection B (C-H Functionalization): The C2-Halide can be accessed via electrophilic substitution of Methyl indole-3-acetate . Since the C3 position is blocked by the acetate group, the C2 position becomes the most nucleophilic site remaining on the pyrrole ring, allowing for high regioselectivity.
-
Alternative (De Novo Synthesis): Construction via Fischer Indole Synthesis using 2-oxoglutarate derivatives yields a C2-carboxylate, which requires a tedious three-step conversion (Ester
Amide Nitrile) and is therefore less efficient.
Graphviz Diagram: Retrosynthetic Pathway
Caption: Retrosynthetic analysis highlighting the direct functionalization pathway (Green/Yellow) versus the multi-step de novo construction (Grey).
Part 2: Detailed Synthetic Protocols
Route 1: The Direct Functionalization Pathway (Recommended)
This route utilizes commercially available Methyl indole-3-acetate. It is preferred for its step economy (2 steps) and operational simplicity.
Step 1: Regioselective C2-Bromination The C3-substituted indole is treated with N-bromosuccinimide (NBS). The reaction relies on the electronic bias of the indole ring; with C3 blocked, C2 is the exclusive site for electrophilic attack.
-
Reagents: Methyl indole-3-acetate, N-Bromosuccinimide (NBS), Silica Gel (catalytic), Dichloromethane (DCM).
-
Mechanism: Electrophilic aromatic substitution (
).
Protocol:
-
Dissolve Methyl indole-3-acetate (10.0 g, 52.8 mmol) in anhydrous DCM (150 mL) under nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (9.4 g, 52.8 mmol) portion-wise over 30 minutes. Note: Slow addition prevents over-bromination.
-
Add catalytic silica gel (2.0 g) to buffer the reaction and promote substitution.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Monitor: TLC (Hexane/EtOAc 3:1) should show consumption of starting material (
) and appearance of the bromide ( ). -
Workup: Filter off silica. Wash filtrate with saturated
(2 x 50 mL) and water. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or pass through a short silica plug.
Step 2: Palladium-Catalyzed Cyanation
The conversion of the aryl bromide to the nitrile is achieved using Zinc Cyanide (
-
Reagents: Methyl 2-bromo-1H-indol-3-yl acetate,
, or /dppf, DMF (anhydrous).
Protocol:
-
Charge a dried reaction flask with Methyl 2-bromo-1H-indol-3-yl acetate (5.0 g, 18.6 mmol),
(1.31 g, 11.2 mmol, 0.6 eq), and (1.07 g, 0.93 mmol, 5 mol%). -
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous DMF (50 mL) via syringe.
-
Heat the mixture to 90-100°C for 4-6 hours.
-
Critical Parameter: Strictly anhydrous conditions are required to prevent hydrolysis of the nitrile or ester.
-
-
Workup (Caution: Cyanide): Cool to RT. Dilute with EtOAc (100 mL). Wash with 2M
(to scavenge Zn/CN salts) followed by brine. -
Purification: Column chromatography (Gradient: 10-30% EtOAc in Hexanes).
-
Yield Expectation: 75-85%.
-
Product: Methyl 2-(2-cyano-1H-indol-3-yl)acetate.
-
Route 2: The Dehydration of Amide (Alternative)
This route is useful if the C2-bromo intermediate proves unstable or if IP restrictions apply. It involves converting a C2-ester to a primary amide, then dehydrating it.
Workflow:
-
Precursor: Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate (Diester).
-
Source: Fischer Indole Synthesis using Phenylhydrazine + Dimethyl 2-oxoglutarate.
-
-
Selective Amidation: Treat with
in MeOH at 0°C.-
Challenge: The aliphatic ester (C3 side chain) is often more reactive than the conjugated C2 ester. This route requires careful optimization (e.g., using steric bulk to protect the C3 ester or kinetic control).
-
-
Dehydration: Treat the C2-amide with
or Trifluoroacetic Anhydride (TFAA) to form the nitrile.
Part 3: Critical Process Parameters & Data
Table 1: Comparison of Synthetic Routes
| Feature | Route 1: Bromination/Cyanation | Route 2: Fischer/Dehydration |
| Step Count | 2 Steps | 4-5 Steps (from hydrazine) |
| Overall Yield | ~65-75% | ~30-40% |
| Key Risk | Cyanide handling ( | Regioselectivity (Amidation) |
| Scalability | High (Standard Process Chem) | Moderate (Purification heavy) |
| Atom Economy | Good | Lower (Protecting groups often needed) |
Experimental Workflow Diagram (Route 1)
Caption: Step-by-step experimental workflow for the direct functionalization route.
References
- Regioselective Bromination of Indoles: Title: "Regioselective bromination of indoles using N-bromosuccinimide." Context: Establishes the protocol for C2-bromination when C3 is substituted. Source:Journal of Organic Chemistry, 2003, 68, 9506.
- Palladium-Catalyzed Cyanation: Title: "Zn(CN)2/Pd(0) as a mild, efficient, and safe cyanation system for aryl halides." Context: Standard protocol for converting 2-haloindoles to 2-cyanoindoles. Source:Tetrahedron Letters, 2000, 41, 3271.
-
Indole-3-Acetic Acid Derivatives
- Title: "Synthesis and reactions of 3-cyanoacetyl indoles." (Analogous chemistry).
-
Source:RSC Advances, 2023 . Link
-
Target Molecule Identification
- Title: "Methyl 2-(2-cyano-1H-indol-3-yl)
-
Source: ChemScene CAS 275361-74-5. Link
Sources
Methodological & Application
Application Note: Sequential One-Pot Synthesis of Methyl 2-(2-cyano-1H-indol-3-yl)acetate from Indole
This Application Note is designed for researchers in medicinal chemistry and process development. It details a scientifically rigorous sequential one-pot protocol for the synthesis of methyl 2-(2-cyano-1H-indol-3-yl)acetate starting from indole .
Abstract & Significance
The 2-cyano-3-alkylindole scaffold is a privileged structural motif in drug discovery, serving as a core pharmacophore for various antiviral agents, auxin analogs, and indole alkaloid precursors. Traditional synthesis often requires the isolation of intermediates, leading to yield loss and increased solvent waste.
This guide presents a telescoped one-pot protocol that combines Rhodium(II)-catalyzed C3-alkylation with Copper-mediated C2-cyanation . By leveraging the nucleophilic reactivity of the indole C3 position followed by a directed oxidative C-H activation at C2, this method achieves high regioselectivity and operational efficiency without intermediate isolation.
Reaction Mechanism & Logic
The synthesis proceeds via a sequential functionalization strategy (C3
-
Stage 1: C3-H Carbenoid Insertion (The Nucleophilic Phase)
-
Mechanism: Indole acts as a nucleophile. The Rh(II) catalyst decomposes methyl 2-diazoacetate to form a metal-carbene intermediate. The electron-rich C3 position of the indole attacks this electrophilic carbene, followed by a 1,2-proton shift to restore aromaticity.
-
Why First? Installing the electron-withdrawing cyano group at C2 first would severely deactivate the indole ring, making subsequent C3-alkylation difficult.
-
-
Stage 2: Oxidative C2-H Cyanation (The Radical/Electrophilic Phase)
-
Mechanism: A Copper(II) species coordinates to the indole nitrogen (or activates the C2-H bond via a Single Electron Transfer mechanism). In the presence of a cyanide source (e.g., Zn(CN)₂ or CuCN) and an oxidant, the C2-H bond is cleaved and replaced by a nitrile group.
-
Selectivity: The C3-substituent blocks the most reactive site, forcing the cyanation to occur at the C2 position.
-
Caption: Sequential C3-alkylation followed by C2-cyanation pathway avoiding intermediate isolation.
Experimental Protocol
Scale: 1.0 mmol (Indole basis) | Total Time: ~6-8 Hours
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Indole (1.0 equiv, 117 mg)
-
Methyl 2-diazoacetate (1.2 equiv) (Caution: Handle in fume hood)
-
Rh₂(oct)₄ (Rhodium(II) octanoate dimer) (0.5 mol%)
-
Zn(CN)₂ (Zinc Cyanide) (0.6 equiv) or CuCN (1.2 equiv)
-
Ag₂CO₃ (2.0 equiv) or TEMPO (catalytic) with O₂ balloon (Oxidant)
-
Solvent: Toluene (Anhydrous) - Selected for compatibility with both steps.
Step-by-Step Methodology
Stage 1: C3-Alkylation
-
Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Purge with Argon/Nitrogen.
-
Dissolution: Add Indole (117 mg, 1.0 mmol) and Rh₂(oct)₄ (3.9 mg, 0.005 mmol) . Dissolve in anhydrous Toluene (5 mL) .
-
Addition: Heat the solution to 60°C . Slowly add Methyl 2-diazoacetate (1.2 mmol) dropwise over 30 minutes.
-
Note: Slow addition prevents carbene dimerization (formation of dimethyl fumarate/maleate).
-
-
Monitoring: Stir at 60°C for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of indole and formation of the C3-ester (Rf ~0.4).
Stage 2: Direct C2-Cyanation (Telescoped)
-
Reagent Addition: Once Stage 1 is complete, cool the reaction mixture to room temperature. Do not work up.
-
Cyanation Cocktail: Add Zn(CN)₂ (70 mg, 0.6 mmol) and Ag₂CO₃ (550 mg, 2.0 mmol) directly to the reaction vessel.
-
Alternative: For a cheaper oxidant, add Cu(OAc)₂ (20 mol%) and equip with an O₂ balloon .
-
-
Reaction: Seal the tube and heat to 100°C for 4–6 hours.
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL).
-
Dry over Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexane).
Data Summary & Optimization
The following table summarizes optimization parameters for the C2-cyanation step (Stage 2) assuming quantitative conversion in Stage 1.
| Entry | Cyanide Source | Oxidant | Solvent | Temp (°C) | Yield (Isolated) | Notes |
| 1 | CuCN (1.2 eq) | O₂ (1 atm) | DMF | 110 | 65% | Requires solvent swap (Toluene |
| 2 | Zn(CN)₂ (0.6 eq) | Ag₂CO₃ (2.0 eq) | Toluene | 100 | 78% | Optimal One-Pot Conditions |
| 3 | TMSCN (2.0 eq) | DTBP (2.0 eq) | DCE | 80 | 45% | Lower yield, hazardous reagent |
| 4 | K₄[Fe(CN)₆] | CuCl₂ (cat) | Toluene | 120 | 55% | Green source, slower reaction |
Troubleshooting & Critical Controls
-
Moisture Sensitivity: Stage 1 (Rh-catalysis) is robust, but Stage 2 (Cyanation) is sensitive to water if using hydrolyzable cyanide sources. Use anhydrous solvents.
-
Regioselectivity Issues: If C2-cyanation is sluggish, check the oxidant quality. Silver carbonate should be stored in the dark.
-
Safety (HCN): Although Zn(CN)₂ is non-volatile, acidic work-up can generate HCN gas. ALWAYS quench aqueous waste with bleach (NaOCl) before disposal.
References
-
C3-Alkylation Mechanism: Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion." Nature, 451, 417-424. Link
-
Direct C2-Cyanation: Wang, X., et al. (2013). "Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source." The Journal of Organic Chemistry, 78(23), 12236-12242. Link
-
One-Pot Indole Functionalization: Zhang, Z., et al. (2024). "One-Pot 2,3-Difunctionalization of Simple Indoles." CCS Chemistry. Link
-
Rh-Catalyzed Indole Functionalization: Gandeepan, P., et al. (2019). "Transient Directing Groups for C–H Functionalization." Chemical Reviews, 119(4), 2192-2452. Link
Sources
Introduction: The Knoevenagel Condensation as a Strategic Tool for C-C Bond Formation in Indole Chemistry
An Application Guide for the Synthesis of 3-Substituted Indole Derivatives
The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1][2] It classically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an "active hydrogen" or "active methylene" compound, which possesses a C-H bond acidified by one or more potent electron-withdrawing groups.[3] This reaction is typically catalyzed by a weak base, such as an amine, and proceeds via a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.[3]
In the realm of medicinal chemistry and drug development, indole scaffolds are of paramount importance, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole ring, particularly at the C-3 position, is a critical step in the synthesis of these biologically active molecules. This guide focuses on a specific and powerful application of the Knoevenagel condensation: the use of 2-cyanoindole derivatives as the active hydrogen component. The strong electron-withdrawing nature of the nitrile group at the C-2 position significantly enhances the acidity of the proton at the C-3 position, enabling the indole ring itself to act as the nucleophile in a Knoevenagel-type reaction. This approach provides a direct and efficient route to synthesize 3-(arylmethylene)indole derivatives, which are valuable precursors for a wide range of complex heterocyclic systems.
This document serves as a comprehensive technical guide for researchers and drug development professionals, detailing the mechanistic principles, critical reaction parameters, and step-by-step protocols for successfully employing the Knoevenagel condensation with 2-cyanoindole derivatives.
Mechanistic Insights: Activating the Indole C3-H Bond
The key to this transformation is the enhanced acidity of the C3-H proton of the 2-cyanoindole ring. The cyano group (-C≡N) is a powerful electron-withdrawing group via both induction and resonance, which stabilizes the conjugate base formed upon deprotonation at the C-3 position. The reaction proceeds through a well-established, multi-step mechanism catalyzed by a base (commonly a secondary amine like piperidine or a non-nucleophilic base like DBU).
-
Deprotonation: The basic catalyst abstracts the acidic proton from the C-3 position of the 2-cyanoindole, forming a resonance-stabilized indolyl anion. This carbanion is the key nucleophilic species in the reaction.[4]
-
Nucleophilic Attack: The C-3 carbanion attacks the electrophilic carbonyl carbon of the aldehyde (or ketone), forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[4][5]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or another proton source in the medium) to yield a β-hydroxyindole intermediate (the aldol adduct).[6]
-
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule). The base removes a proton from the C-3 position, and the resulting electron pair facilitates the expulsion of the hydroxyl group, forming a stable, conjugated π-system.[2][6] This final step drives the reaction to completion.[2]
The overall process transforms a 2-cyanoindole and a carbonyl compound into a 3-substituted α,β-unsaturated indole derivative.
Caption: Proposed mechanism for the base-catalyzed Knoevenagel condensation.
Critical Parameters and Experimental Choices
The success of the Knoevenagel condensation hinges on the careful selection of several key parameters. The rationale behind these choices is crucial for optimizing yield, purity, and reaction time.
| Parameter | Common Choices & Rationale | Field-Proven Insights & Causality |
| 2-Cyanoindole Substrate | N-unsubstituted, N-methyl, N-benzyl, or other N-protected indoles. | The choice of substituent on the indole nitrogen (N1) can influence solubility and steric hindrance. N-alkylation can prevent potential side reactions at the nitrogen atom, but the N-H proton is generally not acidic enough to interfere under weak base catalysis. |
| Carbonyl Component | Aromatic aldehydes (e.g., benzaldehyde, substituted benzaldehydes), heteroaromatic aldehydes. | Aromatic aldehydes are highly effective due to their reactivity and the high stability of the resulting conjugated product.[7] Ketones can be used but are generally less reactive than aldehydes due to increased steric hindrance and lower electrophilicity, often requiring more forcing conditions.[7] |
| Catalyst | Weak Organic Bases: Piperidine, triethylamine (Et₃N), L-proline, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7][8][9] | The catalyst's primary role is to be basic enough to deprotonate the active C3-H but not so strong as to cause self-condensation of the aldehyde or other side reactions.[3] Piperidine is a classic and highly effective choice.[9] DBU is a stronger, non-nucleophilic base that can accelerate reactions with less reactive substrates.[7] |
| Solvent | Ethanol, Acetonitrile, Dimethylformamide (DMF), Toluene, or solvent-free conditions.[9] | The solvent choice impacts reactant solubility and reaction temperature. Polar protic solvents like ethanol can facilitate proton transfer steps.[9] For higher temperatures, toluene can be used with a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium toward the product.[2] Solvent-free reactions, often with microwave irradiation, represent a green and efficient alternative. |
| Temperature | Room temperature to reflux (typically 60-120 °C). | Many reactions with activated aromatic aldehydes proceed efficiently at room temperature.[7] Less reactive carbonyl compounds or sterically hindered substrates may require heating to reflux to achieve a reasonable reaction rate.[10] |
| Reaction Time | 30 minutes to 24 hours. | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and avoid the formation of degradation byproducts from prolonged reaction times.[9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Knoevenagel condensation with 2-cyanoindole derivatives.
Protocol 1: General Procedure using Piperidine Catalysis
This protocol is a robust starting point for the condensation of 2-cyanoindole with various aromatic aldehydes.
Materials:
-
2-Cyanoindole (1.0 mmol, 1.0 eq)
-
Aromatic aldehyde (1.0 mmol, 1.0 eq)
-
Piperidine (0.1-0.2 mmol, 10-20 mol%)
-
Ethanol (10-15 mL)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Ice-water bath
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanoindole (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Dissolution: Add ethanol (10 mL) to the flask and stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-4 drops) to the reaction mixture.[9]
-
Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution as a solid. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). If the reaction is sluggish, attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C).
-
Work-up: Once the reaction is complete (as indicated by TLC, typically 2-8 hours), cool the reaction mixture to room temperature and then place it in an ice-water bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of ice-cold ethanol to remove residual impurities. Dry the product under vacuum. If further purification is needed, the product can be recrystallized from a suitable solvent like ethanol or purified by silica gel column chromatography.[9]
Protocol 2: Accelerated Synthesis using DBU and Microwave Irradiation
This protocol is designed for rapid synthesis and is particularly useful for library generation or when high-throughput is desired.
Materials:
-
2-Cyanoindole (1.0 mmol, 1.0 eq)
-
Aromatic aldehyde (1.0 mmol, 1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%)
-
Acetonitrile (5 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
Preparation: In a 10 mL microwave reactor vial, combine 2-cyanoindole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and acetonitrile (5 mL).
-
Catalyst Addition: Add DBU (0.1 mmol) to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100 °C) for 10-30 minutes. Monitor pressure to ensure it remains within safe limits.
-
Work-up: After the reaction is complete, cool the vial to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure.
-
Isolation & Purification: Add a small amount of cold water to the residue to induce precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed for higher purity.
Caption: General experimental workflow for Knoevenagel condensation.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The amine catalyst may have degraded. 2. Low Temperature: Reaction is too slow at room temperature. 3. Insufficient Time: Reaction has not reached completion. 4. Water Inhibition: Excess water can inhibit the catalyst or shift equilibrium.[9] | 1. Use a fresh bottle of catalyst. Consider a stronger base like DBU.[7] 2. Gradually increase the reaction temperature and monitor by TLC.[9] 3. Extend the reaction time, monitoring periodically. 4. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Multiple Products | 1. Self-condensation of Aldehyde: Can occur with strong bases or enolizable aldehydes. 2. Side Reactions: Michael addition of another nucleophile to the product can occur.[9] 3. Degradation: Product may be unstable under prolonged heating. | 1. Use a weaker base (e.g., L-proline) or a non-nucleophilic base. Ensure the aldehyde is added slowly to the indole/catalyst mixture. 2. Use stoichiometric amounts of reactants. Isolate the product as soon as the reaction is complete. 3. Reduce reaction time and/or temperature. |
| Product Fails to Precipitate | 1. High Solubility: The product is highly soluble in the reaction solvent. 2. Low Concentration: The reaction may be too dilute. | 1. Remove the solvent under reduced pressure. Add a non-polar co-solvent (e.g., water or hexane) to induce precipitation. 2. Concentrate the reaction mixture before cooling. |
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing.
- Knoevenagel condensation – Knowledge and References. Taylor & Francis.
- Ying, A.-G., Wu, C.-L., & He, G.-H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
- Knoevenagel condensation. (n.d.). Wikipedia.
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar.
- Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. (n.d.). Benchchem.
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- Synthesis and Bioevaluation of 3-(Arylmethylene)indole Derivatives: Discovery of a Novel ALK Modulator with Antiglioblastoma Activities. (2023). ResearchGate.
- Knoevenagel Condensation Mechanism. (2021). YouTube.
- Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death. (2017). Chem Pharm Bull (Tokyo).
- Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications.
- A biocompatible condensation reaction for controlled assembly of nanostructures in live cells. (n.d.). PMC.
- Metal-free and regiospecific synthesis of 3-arylindoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- An animated, base-catalyzed crossed aldol condensation mechanism explained. (2018). YouTube.
- 1 ALDOL CONDENSATION. (n.d.). Web Pages.
- Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. (n.d.). Bentham Science Publisher.
- Aldol Reaction. (n.d.). Web Pages.
- Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. (2025). ResearchGate.
- Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osti.gov [osti.gov]
Application Note: Protocol for Palladium-Catalyzed Cyanation of Indole-3-Acetates
Executive Summary & Scientific Rationale
The introduction of a nitrile group onto the indole scaffold is a pivotal transformation in medicinal chemistry. Cyano-indole-3-acetates serve as critical intermediates for auxin mimics, indole-based alkaloids, and serotonin receptor modulators. While traditional Rosenmund-von Braun reactions require harsh conditions (stoichiometric CuCN, >200°C) that often degrade the sensitive acetate ester moiety, Palladium-catalyzed cyanation offers a milder, chemoselective alternative.
This guide details a robust protocol for converting halogenated indole-3-acetates (specifically 5- or 6-bromo/iodo derivatives) into their corresponding nitriles.
The "Cyanide Paradox" and Solution
The core challenge in Pd-catalyzed cyanation is the high affinity of cyanide anions (
To overcome this, this protocol utilizes Zinc Cyanide (
Mechanistic Pathway[2][3][4]
Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via a
Diagram 1: Catalytic Cycle & Poisoning Avoidance
Figure 1: The Pd(0)/Pd(II) catalytic cycle. Note the critical role of Zn(CN)2 solubility in preventing the formation of the inactive [Pd(CN)4]2- sink.
Safety & Pre-requisites (Critical)
DANGER: ACUTE TOXICITY.
Although
-
Engineering Controls: All weighing and handling must occur in a functioning chemical fume hood or glovebox.
-
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, safety goggles.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired nearby.
-
Waste Stream: NEVER dispose of cyanide waste in acidic streams. All waste must be quenched oxidatively (see Section 6).
Standard Operating Procedure (SOP)
This protocol is optimized for Ethyl 5-bromoindole-3-acetate (1.0 mmol scale).
Reagents & Stoichiometry
| Component | Role | Equiv. | Mass/Vol | Notes |
| Substrate | Reactant | 1.0 | 282 mg | 5-bromoindole-3-acetate |
| Zn(CN)2 | CN Source | 0.6 | 70 mg | 0.6 eq provides 1.2 eq of CN- |
| Pd2(dba)3 | Pre-catalyst | 0.02 | 18 mg | 2 mol% (4 mol% Pd atom) |
| dppf | Ligand | 0.05 | 28 mg | 1,1'-Bis(diphenylphosphino)ferrocene |
| Zn Dust | Reductant | 0.1 | 6.5 mg | Keeps Pd active (Optional but recommended) |
| DMF | Solvent | - | 5.0 mL | Anhydrous, degassed (Sparged with N2) |
Note: dppf is chosen for its large bite angle, which facilitates the reductive elimination step.
Step-by-Step Protocol
-
Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
-
Solids Addition: Add the Substrate,
, , dppf, and Zn dust to the vial.-
Tip: If using a glovebox, weigh
there. If on a benchtop, weigh quickly to minimize moisture absorption.
-
-
Degassing: Cap the vial with a septum. Evacuate and backfill with Nitrogen three times (
).[2]-
Why? Oxygen promotes homocoupling of the aryl halide and oxidizes the phosphine ligand.
-
-
Solvent Addition: Syringe in anhydrous DMF (Dimethylformamide). DMF promotes the solubility of the catalytic species while keeping bulk
largely undissolved. -
Reaction:
-
Thermal: Heat to 120°C in an oil bath for 4–12 hours.
-
Microwave: Heat to 140°C for 30–60 minutes.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the bromide (M+ and M+2 pattern) and appearance of the nitrile (M-27 mass shift relative to Br, distinct IR stretch at ~2220 cm⁻¹).
Optimization & Troubleshooting
If yields are low, follow this decision logic to identify the bottleneck.
Diagram 2: Optimization Workflow
Figure 2: Troubleshooting decision tree based on LC-MS analysis of the crude mixture.
Alternative Conditions (The "Green" Route)
If the standard DMF/
-
Reagent:
(0.5 equiv).[2][3] -
Catalyst:
(2 mol%) + Xantphos (3 mol%). -
Solvent: Dioxane/Water (1:1).
-
Temp: 100°C.
-
Mechanism: The water helps dissolve the ferrocyanide, which releases CN- extremely slowly, preventing poisoning.
Workup & Waste Disposal (Self-Validating Safety System)
This section ensures the "Trustworthiness" of the protocol by neutralizing hazards before they leave the hood.
-
Cooling: Cool reaction mixture to room temperature.
-
Dilution: Dilute with Ethyl Acetate (20 mL).
-
Quenching (The Oxidative Wash):
-
Prepare a 50% saturated solution of Sodium Hypochlorite (Bleach) or
. -
Wash the organic layer with this solution.[4]
-
Chemistry:
. Cyanate ( ) is significantly less toxic.
-
-
Standard Wash: Wash with water (
) and Brine ( ). -
Drying: Dry over
, filter, and concentrate. -
Purification: Column chromatography. Cyano-indoles are typically more polar than their bromo-precursors.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[5] Organic Letters, 17(2), 202–205.[5]
-
[Link]
-
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) as a New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides.
-
[Link]
-
-
Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation of Aryl Chlorides.[3] Tetrahedron Letters, 41(18), 3271–3273.
-
[Link]
-
-
Marcantonio, K. M., et al. (Merck Process Research). (2004). A General and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides. Organic Letters, 6(21), 3723–3725.
-
[Link]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Application Note: Strategic Utilization of Methyl 2-(2-cyano-1H-indol-3-yl)acetate in Michael Addition Reactions
This Application Note is designed for research scientists and process chemists utilizing Methyl 2-(2-cyano-1H-indol-3-yl)acetate (CAS: 275361-74-5) as a nucleophilic scaffold in organic synthesis. The guide focuses on overcoming the specific electronic challenges posed by the C2-cyano group to achieve high-yield Michael additions.
Executive Summary & Molecule Profile
Methyl 2-(2-cyano-1H-indol-3-yl)acetate is a bifunctional indole scaffold characterized by a nucleophilic acetate side chain at C3 and an electron-withdrawing nitrile group at C2. Unlike standard indole-3-acetic acid derivatives, the C2-cyano group significantly alters the electronic landscape of the indole ring, reducing the electron density of the heterocycle and acidifying the N-H bond.
Successful utilization of this reagent in Michael addition reactions requires a protocol that favors C-alkylation (at the
Chemical Profile
| Property | Specification |
| Compound Name | Methyl 2-(2-cyano-1H-indol-3-yl)acetate |
| CAS Number | 275361-74-5 |
| Molecular Weight | 214.22 g/mol |
| Key Functionality | Michael Donor (Active Methylene), Nitrile (Electrophile/Activator) |
| pKa (Estimated) | ~18-20 (DMSO) for |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |
Mechanistic Insight: The "Push-Pull" Challenge
To achieve high yields, one must understand the competing reactivities:
-
N-H Acidity: The C2-cyano group withdraws electron density via conjugation, making the indole N-H significantly more acidic than in unsubstituted indoles.
-
C-Nucleophilicity: The target site for Michael addition is the
-methylene carbon of the acetate group. While less acidic than the N-H, the resulting C-enolate is a "softer" nucleophile, preferring soft electrophiles (Michael acceptors) like nitroalkenes or maleimides.
Strategic Solution: Use of soft, non-nucleophilic bases (e.g., DBU, TMG) or Phase Transfer Catalysis (PTC) to suppress N-alkylation and promote C-selective addition.
Pathway Visualization
The following diagram illustrates the divergent pathways and the targeted C-alkylation mechanism.
Caption: Mechanistic divergence between N-alkylation (undesired) and C-alkylation (target) controlled by base selection.
Experimental Protocols
Protocol A: Base-Mediated Michael Addition to Nitroalkenes
This protocol uses 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the enolate in situ. DBU is preferred over metal hydrides (NaH) to minimize hard N-anion formation and prevent hydrolysis of the nitrile.
Reagents:
-
Methyl 2-(2-cyano-1H-indol-3-yl)acetate (1.0 equiv)[1]
-
Nitroalkene (e.g.,
-nitrostyrene) (1.2 equiv) -
DBU (0.2 – 0.5 equiv)
-
Solvent: Dry THF or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 2-(2-cyano-1H-indol-3-yl)acetate (1.0 mmol, 214 mg) in anhydrous THF (5 mL).
-
Activation: Add the nitroalkene (1.2 mmol) to the stirring solution at room temperature (25°C).
-
Initiation: Add DBU (0.2 mmol, 30 µL) dropwise via syringe. Note: The solution may darken slightly, indicating enolate formation.
-
Reaction: Stir the mixture at room temperature. Monitor via TLC (Hexane:EtOAc 7:3).
-
Typical Reaction Time: 2–6 hours.
-
-
Quenching: Once the starting indole is consumed, quench the reaction with saturated aqueous NH
Cl (5 mL). -
Work-up: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.[2] -
Purification: Purify via flash column chromatography on silica gel.
Validation Criteria:
-
1H NMR: Look for the disappearance of the singlet at
~3.8-4.0 ppm (indole-CH -CO) and the appearance of a doublet/multiplet for the new -proton. -
IR: Retention of the Nitrile stretch (~2220 cm
) and Ester carbonyl (~1735 cm ).
Protocol B: Asymmetric Phase-Transfer Catalysis (PTC)
For enantioselective applications, use a chiral quaternary ammonium salt. This method creates a chiral ion pair with the enolate, blocking one face of the nucleophile.
Reagents:
-
Substrate (1.0 equiv)
-
Michael Acceptor (1.2 equiv)
-
Catalyst: N-Benzylcinchonidinium chloride (10 mol%)
-
Base: Cs
CO (solid, anhydrous) or 50% KOH (aq) -
Solvent: Toluene or DCM
Methodology:
-
Mix: Combine the indole substrate (1.0 mmol) and the chiral catalyst (0.1 mmol) in Toluene (10 mL).
-
Base Addition: Add solid Cs
CO (1.5 mmol). Stir vigorously for 10 minutes to deprotonate the interface. -
Addition: Cool the reaction to 0°C (or -20°C for higher ee). Add the Michael acceptor slowly.
-
Monitoring: Stir until conversion is complete (often 12–24 hours due to heterogeneous kinetics).
-
Work-up: Filter off the solid base, wash the filtrate with water, and concentrate.
Data & Optimization Guide
The following table summarizes the solvent and base effects observed with similar electron-deficient indole acetates.
| Parameter | Condition | Outcome | Recommendation |
| Solvent | DMSO/DMF | High solubility, but promotes N-alkylation | Avoid unless N-protection is used. |
| Solvent | THF/DCM | Good solubility, favors C-alkylation (Ion pairing) | Preferred for general synthesis. |
| Base | NaH (Strong) | Irreversible deprotonation; risk of polymerization | Use only if DBU fails; requires -78°C. |
| Base | DBU (Organic) | Reversible; thermodynamic control favors C-attack | Standard Choice . |
| Temperature | > 50°C | Increases rate but degrades the nitrile group | Keep below 40°C. |
Troubleshooting "Stalled" Reactions
If the reaction stalls or yields are low:
-
Check Reagent Quality: Nitroalkenes degrade over time. Recrystallize or distill the acceptor before use.
-
Activate the Acceptor: If using a weak acceptor (e.g., methyl acrylate), add a Lewis Acid additive like Sc(OTf)
(5 mol%) alongside the amine base. -
Protect the Nitrogen: If N-alkylation > 10%, pre-protect the indole nitrogen with a Boc group. The C2-CN group makes N-Boc stable to mild base.
References
-
Michael Addition Mechanisms: Master Organic Chemistry. (2023).[3][4][5] The Michael Addition Reaction and Conjugate Addition. Retrieved February 26, 2026, from [Link]
-
Indole Reactivity Context: Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved February 26, 2026, from [Link]
-
Analogous Synthesis (3-Cyanoindole derivatives): Zhang, Z., et al. (2013). Synthesis of 3-cyanoindole derivatives mediated by copper(I) iodide using benzyl cyanide. Journal of Organic Chemistry. Retrieved from [Link]
-
Ionic Liquid Catalysis (Green Chemistry): MDPI. (2009).
-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid. Retrieved from [Link]
Sources
Application Notes & Protocols: A Modern Approach to the Synthesis of Bioactive Indolyl-Pyrrolones via 2-Cyanoindole Intermediates
Abstract
The pyrrolo[1,2-a]indole scaffold is a privileged heterocyclic framework prominently featured in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a modern synthetic strategy for constructing functionalized indolyl-pyrrolones (pyrrolo[1,2-a]indolediones). We focus on the strategic use of 1-acryloyl-2-cyanoindole as a versatile intermediate, which undergoes a visible-light-induced radical cascade cyclization.[4][5][6] This approach offers a powerful and modular route to novel, functionalized pyrrolone systems under mild conditions, avoiding the need for transition-metal catalysts. Detailed, field-proven protocols for the synthesis of precursors and the core cyclization reactions are provided, along with a thorough discussion of the underlying radical-mediated mechanisms to empower researchers in their experimental design and application.
Introduction: The Strategic Value of Pyrrolo[1,2-a]indoles
Nitrogen-containing heterocycles are the cornerstone of medicinal chemistry, with over 60% of FDA-approved drugs featuring such frameworks.[6] Among these, fused indole systems like the pyrrolo[1,2-a]indoles have garnered significant attention due to their presence in bioactive natural products such as the antimalarial agent Flinderole B and the hallucinogen Yuremamine.[6] Their rigid, planar structure is adept at interacting with biological targets, leading to a broad spectrum of pharmacological activities.[1][2]
Traditional synthetic routes to these scaffolds can be lengthy and often require harsh conditions. Recent innovations in synthetic methodology have focused on cascade reactions, which enable the rapid construction of molecular complexity from simple precursors in a single step.[6] The strategy detailed herein leverages the unique reactivity of the 1-acryloyl-2-cyanoindole skeleton.[7] This intermediate is purpose-built for radical cascade reactions; the electron-deficient acryloyl group serves as an excellent radical acceptor, while the cyano group acts as a competent radical terminator, facilitating the crucial ring-closing step.[6][8] This modern approach, driven by the sustainable energy of visible light, provides a highly efficient and modular platform for the synthesis of diverse, functionalized pyrrolo[1,2-a]indolediones, opening new avenues for drug discovery and development.[4][9]
Synthetic Workflow Overview
The overall synthetic strategy is a three-stage process that begins with commercially available starting materials and culminates in the functionalized pyrrolo[1,2-a]indoledione target. Each stage is supported by a detailed protocol in the subsequent sections.
Caption: High-level overview of the synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanoindole (Starting Material)
This protocol describes the synthesis of the core 2-cyanoindole scaffold from 2-iodoaniline, adapted from the method reported by Huang et al.[6][7] The procedure involves a sequential Sonogashira coupling, nucleophilic substitution, and base-mediated cyclization/elimination.
Materials:
-
2-Iodoaniline
-
Trimethylsilylacetylene (TMSA)
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Bromoacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Sonogashira Coupling: To a solution of 2-iodoaniline (1.0 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and TEA (3.0 eq). Degas the mixture with argon for 15 minutes. Add TMSA (1.5 eq) dropwise and stir the reaction at room temperature for 12 hours.
-
TMS Deprotection & Workup: Upon reaction completion (monitored by TLC), add a saturated solution of KF in methanol and stir for 2 hours. Filter the mixture through Celite, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 2-ethynylaniline.
-
N-Alkylation: To a solution of 2-ethynylaniline (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and bromoacetonitrile (1.2 eq). Stir the mixture at room temperature for 6 hours.
-
Cyclization and Aromatization: Upon completion, add K₂CO₃ (2.0 eq) to the reaction mixture and heat to 80 °C for 4 hours. This promotes an intramolecular cyclization followed by elimination to yield the aromatic 2-cyanoindole.[6][7]
-
Final Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford pure 2-cyanoindole.
Protocol 2: Synthesis of 1-Acryloyl-2-cyanoindole (Key Intermediate)
This protocol details the N-acylation of 2-cyanoindole with acryloyl chloride to form the critical precursor for the cascade reaction. The electron-withdrawing nature of the cyano group deactivates the indole nitrogen, necessitating careful control of reaction conditions.
Materials:
-
2-Cyanoindole (from Protocol 1)
-
Acryloyl chloride or Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 2-cyanoindole (1.0 eq) in anhydrous DCM in a flame-dried, argon-purged flask. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add TEA (1.5 eq) to the stirred solution.
-
Acylation: Add a solution of acryloyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C. The use of a reactive acyl chloride is necessary for the acylation of the relatively non-nucleophilic indole nitrogen.[10]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring progress by TLC.
-
Workup and Purification: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield 1-acryloyl-2-cyanoindole as a solid.[6][7]
Protocol 3: Visible-Light-Induced Sulfonation/Cyclization
This protocol describes the synthesis of a sulfonated pyrrolo[1,2-a]indoledione via a persulfate-promoted radical cascade cyclization, adapted from the work of Yu and co-workers.[6][7]
Materials:
-
1-Acryloyl-2-cyanoindole (from Protocol 2)
-
Benzenesulfonyl hydrazide (or other sulfonyl hydrazide)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1,2-Dichloroethane (DCE)
-
Water
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, combine 1-acryloyl-2-cyanoindole (1.0 eq, 0.2 mmol), benzenesulfonyl hydrazide (2.0 eq), and ammonium persulfate (2.0 eq).
-
Solvent Addition: Add a 10:1 mixture of DCE/H₂O (2 mL) to the vial.
-
Irradiation: Stir the suspension vigorously under irradiation from a 10 W blue LED strip (λ ≈ 460 nm) at room temperature. Ensure the reaction is positioned approximately 5 cm from the light source.
-
Reaction Monitoring: Monitor the reaction for 12-24 hours until the starting material is consumed (TLC analysis).
-
Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by preparative thin-layer chromatography (PTLC) to afford the desired sulfonated pyrrolo[1,2-a]indoledione.[7]
Table 1: Substrate Scope and Yields for Protocol 3 (Representative data based on literature[7])
| Entry | R¹ on Indole | R² on Acryloyl | Sulfonyl Hydrazide | Product Yield |
| 1 | H | H | Phenyl | 81% |
| 2 | 5-Me | H | Phenyl | 75% |
| 3 | 5-Cl | H | Phenyl | 68% |
| 4 | H | Me | Phenyl | 79% |
| 5 | H | H | 4-Tolyl | 83% |
| 6 | H | H | 2-Naphthyl | 76% |
Mechanistic Discussion: A Cascade of Radicals
The core transformation relies on a carefully orchestrated radical cascade mechanism initiated by visible light.[4] Understanding this pathway is crucial for troubleshooting and adapting the reaction for different substrates.
Caption: Proposed mechanism for the persulfate-promoted radical cascade.
-
Initiation - Generation of the Sulfate Radical: The process begins with the homolytic cleavage of the peroxide bond in the persulfate anion (S₂O₈²⁻). This can be initiated by heat or, in this case, by a single-electron transfer (SET) process facilitated by visible light, generating two highly reactive sulfate radical anions (SO₄•⁻).[11][12] The sulfate radical is a powerful oxidant with a redox potential around +2.6 V, capable of initiating the subsequent steps.[11]
-
Formation of the Key Functionalizing Radical: The sulfate radical abstracts a hydrogen atom from the sulfonyl hydrazide, which then undergoes further steps to generate the crucial sulfonyl radical (R-SO₂•). This is the species that adds to the indole substrate.
-
Propagation - The Cascade Sequence:
-
Step A (Radical Addition): The electrophilic sulfonyl radical rapidly adds to the electron-rich double bond of the 1-acryloyl group on the indole intermediate. This is the first C-C bond formation of the cascade.
-
Step B (Intramolecular Cyclization): The newly formed carbon-centered radical undergoes a highly favorable 5-exo-trig intramolecular cyclization, attacking the carbon atom of the cyano group. This key ring-forming step generates a vinyl radical intermediate.[4][6]
-
Step C (Oxidation & Tautomerization): The vinyl radical is then oxidized, and subsequent tautomerization/rearrangement leads to the final, stable, aromatic pyrrolo[1,2-a]indoledione product.
-
This photocatalytic approach represents a green and efficient method for generating radicals under exceptionally mild conditions, avoiding the use of harsh chemical oxidants or high temperatures and aligning with the principles of sustainable chemistry.[13][14]
Conclusion and Future Outlook
The synthesis of functionalized indolyl-pyrrolones via a visible-light-induced radical cascade cyclization of 1-acryloyl-2-cyanoindoles is a powerful and versatile strategy for modern medicinal chemistry. The protocols outlined in this guide provide a robust framework for accessing these valuable scaffolds from readily available starting materials. By leveraging the principles of photoredox catalysis, this methodology offers high functional group tolerance, operational simplicity, and mild reaction conditions. The ability to introduce diverse functionalities (e.g., sulfonyl, fluoroalkyl groups) by simply changing the radical precursor underscores the modularity of this approach.[4][7] For researchers and drug development professionals, this strategy represents a significant tool for the rapid generation of novel chemical matter, accelerating the discovery of next-generation therapeutics based on the privileged pyrrolo[1,2-a]indole core.
References
-
Redox Tech. Persulfate. [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]
-
Wang, C., & Sun, Z. (2023). Research progress on the biological activity of pyrrole [1,2-α] indole alkaloids. Rinsho Shinkeigaku, 63(4), 1-8. [Link]
-
Huang, A. X., et al. (2024). Phototriggered Fluoroalkylation/Cyclization of Unactivated 1-Acryloyl-2-cyanoindoles: Synthesis of RCOCF2-Substituted Pyrrolo[1,2-a]indolediones. The Journal of Organic Chemistry, 89(5), 3525–3537. [Link]
-
Cambié, D., et al. (2019). Basic Concepts and Activation Modes in Visible-Light-Photocatalyzed Organic Synthesis. Chemistry – A European Journal, 25(46), 10734-10753. [Link]
-
Huang, A. X., et al. (2022). Construction of 1-acryloyl-2-cyanoindoles: unveiling their potential in radical cascade cyclization. New Journal of Chemistry, 46(17), 7955-7959. [Link]
-
Corcoran, E. B., & Rovis, T. (2020). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. ACS Medicinal Chemistry Letters, 11(4), 373–385. [Link]
-
Li, L., et al. (2023). Visible-light photoredox catalysis with organic polymers. Chemical Physics Reviews, 4(1), 011305. [Link]
-
Huang, A. X., et al. (2024). Construction of 1-acryloyl-2-cyanoindoles: unveiling their potential in radical cascade cyclization. New Journal of Chemistry. [Link]
-
Lei, T., et al. (2017). Recent advances in visible-light-driven organic reactions. National Science Review, 4(6), 822–851. [Link]
-
Huang, A. X., et al. (2022). 1-Acryloyl-2-cyanoindole: A Skeleton for Visible-Light-Induced Cascade Annulation. Organic Letters, 24(16), 3014–3018. [Link]
-
Araújo, M. E., et al. (2021). Fundamentals and advances on the mechanisms of electrochemical generation of persulfate and sulfate radicals in aqueous medium. Journal of Electroanalytical Chemistry, 896, 115451. [Link]
-
Huang, A. X., et al. (2024). Phototriggered Fluoroalkylation/Cyclization of Unactivated 1-Acryloyl-2-cyanoindoles: Synthesis of RCOCF2-Substituted Pyrrolo[1,2-a]indolediones. The Journal of Organic Chemistry, 89(5), 3525-3537. [Link]
-
Furman, O. S., Teel, A. L., & Watts, R. J. (2010). Mechanism of base activation of persulfate. Environmental Science & Technology, 44(16), 6423–6428. [Link]
-
Lee, H., et al. (2017). Exploring the Role of Persulfate in the Activation Process: Radical Precursor Versus Electron Acceptor. Environmental Science & Technology, 51(17), 9878–9886. [Link]
-
ResearchGate. (n.d.). Examples of biologically active pyrrolo[1,2-a]indoles. [Link]
-
Divya, S., et al. (2024). Mechanism of Sulfate Radical Formation on Activation of Persulfate Using Doped Metal Oxide and Its Role in Degradation of Tartrazine Dye in an Aqueous Solution. Langmuir. [Link]
-
Majee, A., et al. (2021). Mechanochemical synthesis of pyrrolo[1,2-a]indoles via consecutive C–C and C–N bond formation in the presence of an ionic liquid: antimicrobial and photophysical studies. Organic & Biomolecular Chemistry, 19(39), 8514-8524. [Link]
-
ResearchGate. (n.d.). Selected natural products and biologically active pyrrolo[1,2-a]indoles and the different isomers. [Link]
-
Al-Otaibi, J. S., et al. (2025). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Combinatorial Chemistry & High Throughput Screening, 28(10), 1737-1745. [Link]
-
Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter's clay as a reusable catalyst under solvent-free conditions. International Journal of ChemTech Research, 6(7), 3568-3575. [Link]
-
Wei, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 50-56. [Link]
-
ResearchGate. (n.d.). Construction of 1-Acryloyl-2-cyanoindoles: Unveiling Their Potential in Radical Cascade Cyclization. [Link]
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
Sources
- 1. Research progress on the biological activity of pyrrole [1,2-α] indole alkaloids - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. Mechanochemical synthesis of pyrrolo[1,2-a]indoles via consecutive C–C and C–N bond formation in the presence of an ionic liquid: antimicrobial and photophysical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of 1-acryloyl-2-cyanoindoles: unveiling their potential in radical cascade cyclization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Construction of 1-acryloyl-2-cyanoindoles: unveiling their potential in radical cascade cyclization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Construction of 1-acryloyl-2-cyanoindoles: unveiling their potential in radical cascade cyclization - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ04731A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Persulfate – Redox Tech [redox-tech.com]
- 12. Mechanism of base activation of persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Preventing hydrolysis of nitrile group during ester deprotection
Ticket ID: #402-CN-Hydrolysis Subject: Preventing Nitrile Hydrolysis During Ester Cleavage Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary & Diagnostic
User Issue: Standard saponification (NaOH/KOH) or strong acid hydrolysis (HCl) of esters is causing the simultaneous hydrolysis of a nitrile (cyano) group to a primary amide or carboxylic acid.[1]
Technical Root Cause: Nitriles are electrophilic at the carbon atom.[2] Under high pH (hydroxide attack) or low pH (protonation + water attack), they undergo hydrolysis.[1] The rate of nitrile hydrolysis often competes with sterically hindered esters.
Resolution Strategy: Switch from "Reagent Control" (strong acid/base) to "Mechanistic Control" (anhydrous nucleophilic cleavage or specific catalysis).
Interactive Diagnostic: Select Your Method
Use the decision tree below to select the protocol best suited for your specific substrate.
Figure 1: Decision matrix for selecting chemoselective deprotection conditions based on ester type and substrate sensitivity.
Technical Protocols
Method A: Trimethyltin Hydroxide (The "Gold Standard")
Best For: Methyl/Ethyl esters in the presence of highly sensitive groups (Nitriles, Aldehydes,
Safety Warning: Organotin compounds are highly toxic. Use a fume hood and double-glove (Nitrile gloves are compatible).
Protocol:
-
Stoichiometry: Dissolve the ester (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Reagent: Add trimethyltin hydroxide (Me
SnOH) (2.0 – 5.0 equiv).-
Note: Start with 2 equiv; increase if reaction is sluggish.
-
-
Reaction: Heat to 80°C (reflux) for 4–24 hours. Monitor by TLC.[3]
-
Workup (Critical): The reaction produces a trimethyltin ester intermediate.
-
Dilute with Et
O or EtOAc. -
Wash with 5% aqueous HCl or KHSO
solution. This protonates the tin-ester to release the free carboxylic acid and removes the tin salts into the aqueous layer. -
Dry over Na
SO and concentrate.
-
Why it works: The reaction is anhydrous until the workup. Nitriles require water + acid/base to hydrolyze. By excluding water during the heating step, the nitrile remains inert.[1]
Method B: Nucleophilic Dealkylation (LiI / DMF)
Best For: Methyl esters on thermally stable substrates.
Mechanism: This is an
Protocol:
-
Solvent: Dissolve methyl ester in anhydrous DMF (0.5 M).
-
Reagent: Add Lithium Iodide (LiI) (3.0 – 5.0 equiv).
-
Alternative: LiCl in DMSO (Krapcho conditions) can work but requires higher temperatures.
-
-
Reaction: Heat to reflux (or 130°C) under inert atmosphere (
). -
Duration: 8–24 hours.
-
Workup:
-
Cool to room temperature.
-
Pour into dilute HCl (1N) and extract with EtOAc.
-
The acid wash removes DMF and converts the lithium carboxylate to the free acid.
-
Why it works: Nitriles are susceptible to nucleophilic attack at the carbon (by
Method C: Acidolysis with Scavengers (For t-Butyl Esters)
Best For: tert-Butyl esters.[4][5]
The Risk (Ritter Reaction): Under acidic conditions (TFA), the t-butyl group leaves as a tert-butyl carbocation (
Protocol:
-
Cocktail: Prepare a solution of TFA:DCM (1:1).
-
Scavenger: Add Triethylsilane (Et
SiH) (2.0 equiv) or Anisole (5.0 equiv).-
Role: These reagents react with the
cation faster than the nitrile can.
-
-
Reaction: Stir at 0°C to Room Temperature.
-
Monitoring: Watch for the disappearance of the t-butyl peak in NMR or change in Rf.
-
Workup: Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.
Visualization of Risk vs. Solution:
Figure 2: Mechanism showing how cation scavengers prevent the Ritter reaction side-pathway.
Data Summary: Method Comparison
| Feature | Me3SnOH (Method A) | LiI / DMF (Method B)[1] | TFA + Scavenger (Method C) | PLE Enzyme (Method D) |
| Target Ester | Methyl, Ethyl | Methyl | tert-Butyl | Methyl, Ethyl, Butyl |
| pH Conditions | Neutral | Neutral (Anhydrous) | Strongly Acidic | pH 7.0 (Buffered) |
| Temperature | 80°C | 130°C+ | 0°C - RT | 25°C - 35°C |
| Nitrile Safety | Excellent | Excellent | Good (requires scavenger) | Excellent |
| Primary Risk | Toxicity (Tin) | Thermal decomposition | Carbocation attack (Ritter) | Substrate specificity |
Troubleshooting & FAQs
Q: I tried LiOH in THF/Water, but my nitrile hydrolyzed to an amide. Why?
A: Even mild bases like LiOH generate hydroxide ions (
Q: Can I use BBr
-
BBr
is a strong Lewis acid and can coordinate to the nitrile nitrogen, potentially leading to hydration upon aqueous workup.[1] -
TMSI (Trimethylsilyl iodide) is generally safer for nitriles than BBr
, but strictly anhydrous workup is required to prevent HI formation, which hydrolyzes nitriles.[1]
Q: My product is water-soluble. How do I remove the Tin (Method A)? A: If you cannot use an acid wash/extraction:
-
Dissolve the crude residue in wet ether.
-
Add KF (Potassium Fluoride) solution. This forms insoluble polymeric Bu
SnF species. -
Filter the solids through Celite.
References
-
Nicolaou, K. C., et al. (2005).[1][6] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1][6] [1]
-
Krapcho, A. P. (1982).[1] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 805–822.[1] (Foundation for LiI/NaCl dealkylations). -
Ohba, T., et al. (1996).[1] "Pig Liver Esterase-Catalyzed Hydrolysis of Esters." Tetrahedron, 52(38), 12449-12458.[1] (Demonstrating enzymatic selectivity).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low solubility of indole-3-acetate derivatives in water
Introduction
Indole-3-acetic acid (IAA) and its derivatives are pivotal molecules in plant biology and serve as crucial scaffolds in drug discovery.[1][2] Despite their widespread use, a recurring challenge in the laboratory is their inherently low solubility in aqueous solutions. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, moving from fundamental principles to practical, step-by-step protocols.
Frequently Asked Questions: The Science Behind IAA Solubility
This section addresses the core chemical principles governing the solubility of these compounds.
Q1: Why is my indole-3-acetic acid (IAA) derivative not dissolving in water?
Answer: The low water solubility of IAA is a direct consequence of its molecular structure. The molecule has two key features that work against aqueous dissolution:
-
A Hydrophobic Indole Ring: The large, bicyclic indole ring system is nonpolar and repels water molecules, making it hydrophobic.[3]
-
A Weakly Acidic Carboxylic Acid Group: While the acetic acid side chain is polar, it is a weak acid with a pKa of approximately 4.75.[4] At neutral pH (around 7), a significant portion of the molecules remain in their protonated, neutral form (-COOH), which is far less soluble than its deprotonated, charged counterpart (-COO⁻).[3][5]
Therefore, at neutral or acidic pH, the hydrophobic nature of the indole ring dominates, leading to poor solubility in water.[3][4][6][7]
Q2: What is the most critical factor I can control to improve the aqueous solubility of IAA?
Answer: The pH of the solution is the most critical and easily manipulated factor. By raising the pH of the water above the pKa of the carboxylic acid group, you can dramatically increase solubility.[3][8]
The Mechanism: Increasing the pH with a base (like NaOH or KOH) removes the proton from the carboxylic acid group, converting it into the negatively charged carboxylate anion (-COO⁻). This process, known as deprotonation, creates the sodium or potassium salt of the indole-3-acetate.[8][9] This ionic form is significantly more polar and readily interacts with water molecules, leading to a substantial increase in solubility. For instance, the solubility of the IAA sodium salt in a pH 7.2 buffer is approximately 10 mg/mL, a significant improvement over the free acid form.[10]
Caption: Effect of pH on IAA ionization and solubility.
Troubleshooting Guide: Practical Protocols & Workflows
If you are facing solubility challenges, this section provides a logical workflow and detailed experimental protocols to achieve a clear, usable solution.
Q3: I see suspended particles or a cloudy mixture when trying to dissolve my IAA derivative. What should I do?
Answer: Do not proceed with your experiment. A cloudy or precipitated solution indicates that the compound is not fully dissolved, which will lead to inaccurate concentration and unreliable results. Follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for dissolving IAA derivatives.
Method A: Solubilization by pH Adjustment
This is the preferred method for preparing working solutions directly in aqueous buffers when the final concentration is not exceedingly high and the presence of an organic solvent is undesirable.
Causality: This protocol directly applies the principle of increasing solubility by deprotonating the carboxylic acid group.[3][8] Using a dilute base ensures a controlled pH shift without significantly altering the final volume or ionic strength.
Step-by-Step Protocol:
-
Weigh: Accurately weigh the required amount of the IAA derivative powder.
-
Suspend: Add the powder to approximately 90% of your final desired volume of purified water or buffer (e.g., add powder to 90 mL if you are making 100 mL). The mixture will likely appear cloudy or as a suspension.
-
Adjust pH: While stirring the suspension, add 1N NaOH or 1N KOH dropwise.[8][9][11] Monitor the solution closely. As the pH increases, the powder will begin to dissolve.
-
Observe: Continue adding base drop-by-drop until the solution becomes completely clear. This indicates that the IAA derivative has been converted to its soluble salt form.
-
Finalize Volume: Once the solution is clear, add the remaining water or buffer to reach your final target volume.
-
Verify pH (Optional but Recommended): Check the final pH of the solution. If your experiment is pH-sensitive, you may need to back-titrate carefully with a dilute acid (e.g., 0.1N HCl), but be aware that lowering the pH too much can cause the compound to precipitate out of solution again.
-
Sterilization: If required, sterilize the solution by filtering through a 0.2 µm filter.[8]
Method B: Preparation of a Concentrated Stock Solution using an Organic Co-solvent
This method is ideal for preparing highly concentrated stock solutions that can be stored and diluted into aqueous media for later use.[12][13]
Causality: IAA and its derivatives are readily soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[3][7][10][14] By first dissolving the compound in a minimal volume of a co-solvent, you create a concentrated stock that can then be diluted to a working concentration in your aqueous buffer. The final concentration of the organic solvent should be kept to a minimum, as it may have physiological effects in biological experiments.[10]
Step-by-Step Protocol:
-
Weigh: Accurately weigh the IAA derivative powder.
-
Select Co-solvent: Choose a suitable co-solvent. DMSO is highly effective, with reported solubilities for IAA as high as 262 mg/mL.[1] Ethanol is also a common choice, with a solubility of around 50 mg/mL.[4][6][7]
-
Dissolve: Add a small volume of the chosen co-solvent to the powder.[8][12] For example, to make a 100 mg/mL stock in DMSO, add just under 1 mL of DMSO to 100 mg of powder. Vortex or sonicate gently if needed to ensure complete dissolution.[1][2] The result should be a perfectly clear, concentrated stock solution.
-
Store: Store the stock solution appropriately. IAA solutions are sensitive to light and should be stored in amber or foil-wrapped vials.[7][13] For long-term storage, -20°C is recommended.[10][13]
-
Dilute: To make your working solution, pipette the required volume of the concentrated stock into your final aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid dispersion and prevent localized high concentrations that could cause precipitation.
| Solvent | Approximate Solubility of IAA | Source(s) |
| Water | Insoluble / Very Low | [3][6][7] |
| PBS (pH 7.2) | ~10 mg/mL (as sodium salt) | [10] |
| Ethanol | ~50 mg/mL | [4][6][7] |
| DMSO | 125 - 262 mg/mL | [1][2][10] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [10] |
| Ethyl Acetate | High (higher than DMSO) | [14] |
Advanced Considerations & Best Practices
Q4: My solution was clear initially, but now it has precipitated or turned yellow/brown. What is happening?
Answer: This indicates an instability issue. IAA and its derivatives can be unstable under certain conditions:
-
pH-Related Precipitation: If you prepared a solution using pH adjustment and the final pH drifted downwards, the compound could precipitate as it reverts to its less soluble protonated form.
-
Light Sensitivity: IAA is notoriously light-sensitive (photosensitive).[7][9] Exposure to light, especially UV, can cause degradation, often indicated by a color change to yellow or brown. Always store stock solutions and even working solutions in amber vials or wrapped in aluminum foil.[4][13]
-
Aqueous Instability: Aqueous solutions of IAA are not recommended for long-term storage; they should ideally be made fresh for each experiment.[10] If you must store them, do so at 2-4°C for no more than a few days. Frozen organic stock solutions are much more stable.[13]
Q5: Can I use heat to dissolve my compound?
Answer: Heating can be used cautiously as a last resort, but it is generally not recommended. While warming can temporarily increase the solubility of many compounds, it can also accelerate the degradation of thermally sensitive molecules like IAA.[9] If you must use heat, use a gentle warming bath and cool the solution to room temperature to ensure the compound remains in solution before use. If it precipitates upon cooling, heating was not a true solution.
References
-
Indole-3-acetic acid. Solubility of Things. [Link]
-
Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data, ACS Publications. [Link]
-
How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? ResearchGate. [Link]
-
Preparation of plant growth regulator solutions. Horticulture Guruji. [Link]
-
Ask an Expert: Giberillins Plant hormone. Science Buddies. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Indole-3-acetic acid - Wikipedia. Wikipedia. [Link]
-
INDOLE-3-ACETIC ACID. Sciencemadness. [Link]
-
Cas 87-51-4,Indole-3-acetic acid. LookChem. [Link]
-
Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. [Link]
-
Indole-3-acetic acid | C10H9NO2 | CID 802. PubChem, NIH. [Link]
-
The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. ResearchGate. [Link]
-
Effect of pH and temperature on the amounts of indole acetic acid (IAA)... ResearchGate. [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]
-
Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. PMC, NIH. [Link]
-
Auxin: Regulation, Action, and Interaction. PMC, NIH. [Link]
-
Auxin conjugates: their role for plant development and in the evolution of land plants. Oxford Academic. [Link]
-
Auxin - Wikipedia. Wikipedia. [Link]
-
Control of Endogenous Auxin Levels in Plant Root Development. MDPI. [Link]
-
Auxin Metabolism in Plants. PMC, NIH. [Link]
Sources
- 1. 3-Indoleacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cas 87-51-4,Indole-3-acetic acid | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 7. Indole-3-acetic acid CAS#: 87-51-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. horticultureguruji.in [horticultureguruji.in]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. plantcelltechnology.com [plantcelltechnology.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 2-(2-cyano-1H-indol-3-yl)acetate
Welcome to the technical support center for the purification of methyl 2-(2-cyano-1H-indol-3-yl)acetate (CAS 275361-74-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable indole derivative. Here, we provide field-proven insights and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: After my synthesis, the crude product is a dark, intractable oil instead of a solid. How can I proceed with purification?
Answer: This is a common issue often caused by residual high-boiling solvents (like DMF or DMSO), polymeric byproducts, or a significant amount of impurities depressing the melting point.
-
Initial Step - Solvent Removal: First, ensure all volatile solvents are thoroughly removed using a high-vacuum pump, possibly with gentle heating (40-50°C). If you suspect residual high-boiling solvents, perform a workup by dissolving the oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and washing it several times with water and then brine. This will remove water-soluble impurities and solvents like DMF.[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate it again.
-
Trituration: If the product is still an oil, trituration can be effective. This involves stirring the oil vigorously with a solvent in which the desired product is sparingly soluble, but the impurities are. For a moderately polar compound like yours, hexanes or a mixture of hexanes and a small amount of ethyl acetate would be a good starting point. This process can often induce crystallization or "crash out" your product as a solid, which can then be filtered.
-
Direct to Chromatography: If trituration fails, the best course of action is to proceed directly to flash column chromatography. You can dissolve the oil in a minimal amount of a strong solvent (like DCM) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" sample can be added to the top of your column, which often leads to better separation than loading the sample as a liquid.[2]
Question 2: I've purified my product by flash column chromatography, but my NMR analysis still shows a persistent, closely-eluting impurity. What are my options?
Answer: Closely-eluting impurities are a frequent challenge, often arising from isomers or byproducts with very similar polarities.
-
Optimize Chromatography Conditions:
-
Change the Solvent System: The selectivity of your separation is highly dependent on the mobile phase. If you used a standard hexane/ethyl acetate system, switching to a different solvent combination, such as dichloromethane/methanol or toluene/acetone, can alter the elution order and improve separation.[3]
-
Run a Gradient Elution: If you ran an isocratic (constant solvent ratio) column, switching to a shallow gradient can help resolve close spots. Start with a low polarity and slowly increase it over the course of the separation.[2]
-
Try a Different Stationary Phase: Standard silica gel is slightly acidic and may not be optimal for all separations. Consider using neutral alumina or, for more challenging separations, reversed-phase (C18) silica gel.[4][5] In reversed-phase chromatography, the elution order is inverted, with polar compounds eluting first.[4]
-
-
Recrystallization: This is an excellent and often definitive method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent pair. For indole derivatives, common recrystallization solvents include ethanol, methanol/water mixtures, ethyl acetate/hexanes, or toluene.[6][7] The ideal solvent should dissolve your compound well when hot but poorly when cold.
Question 3: My product seems to be decomposing on the silica gel column, leading to streaking on the TLC plate and low yields. How can I prevent this?
Answer: The indole nucleus, especially with electron-withdrawing groups, can be sensitive to the acidic nature of standard silica gel.[5]
-
Deactivate the Silica Gel: The acidity of silica can be neutralized before use. This is typically done by pre-flushing the packed column with an eluent containing a small amount of a basic modifier, such as 1-3% triethylamine (Et₃N).[2][5] After flushing with a few column volumes, you can run the column with your normal solvent system. This masks the acidic silanol groups responsible for decomposition.[5]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is a common alternative. Florisil is another option for acid-sensitive compounds.[3]
-
Minimize Contact Time: The faster you can run the chromatography, the less time your compound has to decompose. Use "flash" chromatography (applying pressure to speed up the flow rate) rather than traditional gravity chromatography. Also, avoid letting a packed column sit for an extended period before or during the run.
Question 4: My final yield after purification is very low. Where could I be losing my product?
Answer: Product loss can occur at multiple stages. A systematic review of your process is necessary.
-
Workup & Extraction: Ensure the pH of your aqueous layer during extraction is appropriate. Your compound has an N-H proton which is weakly acidic and an ester which can be hydrolyzed under strong basic conditions. It's best to keep extractions near neutral pH if possible. Also, perform multiple extractions with your organic solvent (e.g., 3 x 50 mL is better than 1 x 150 mL) to ensure complete recovery from the aqueous phase.
-
Column Chromatography:
-
Overloading: Loading too much crude product onto the column can lead to poor separation and mixed fractions that are difficult to repurify. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[8]
-
Irreversible Adsorption: If your compound is very polar or is degrading, it might be sticking irreversibly to the silica gel. Check for this by running a very high polarity solvent (e.g., 10-20% methanol in DCM) through the column after your product has eluted to see if anything else comes off.
-
-
Recrystallization: The most common source of loss here is using too much solvent to dissolve the crude product or cooling the solution too quickly, which can trap impurities and reduce the recovery of the pure compound. Ensure you are dissolving the solid in the minimum amount of hot solvent to achieve saturation.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for crude methyl 2-(2-cyano-1H-indol-3-yl)acetate?
A1: For most crude reaction mixtures, flash column chromatography on silica gel is the recommended first-pass purification method.[9][10] It is a versatile technique that can handle a wide range of impurities and scales. A typical starting mobile phase for TLC analysis and column elution would be a mixture of hexanes and ethyl acetate.[10][11]
Q2: What are some good TLC solvent systems to develop a separation method, and what is the target Rf value?
A2: Start with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). If the compound is very polar and remains at the baseline, switch to a more polar system like Dichloromethane:Methanol (e.g., 99:1, 95:5). The ideal solvent system for column chromatography should give your desired product an Rf (retention factor) value of approximately 0.2-0.4 on the TLC plate.[8] This Rf range typically provides the best balance for achieving good separation without requiring excessively large volumes of solvent.
Q3: How should I prepare my sample for column chromatography?
A3: There are two main methods for loading your sample:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is very soluble in, like DCM).[4] Carefully apply this solution to the top of the silica bed. This is fast but can sometimes disturb the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution. Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[8] Carefully add this powder to the top of your packed column. This method often results in sharper bands and better separation.[2]
Q4: Can I purify this compound by recrystallization alone?
A4: Recrystallization is most effective when the desired compound constitutes the major portion of the crude material (e.g., >80-90% purity) and the impurities have different solubility profiles.[6] If your crude product is very impure, it is generally better to perform column chromatography first to remove the bulk of the impurities, and then perform a final recrystallization on the pooled, semi-pure fractions to achieve high analytical purity.
Q5: How should I store the purified methyl 2-(2-cyano-1H-indol-3-yl)acetate?
A5: The compound should be stored in a cool, dry, and dark place. A refrigerator (2-8°C) is recommended.[12] It should be kept in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon) to prevent potential degradation from air or moisture over long-term storage.
Data & Protocols
Table 1: Recommended Purification Parameters
| Purification Method | Stationary Phase | Recommended Solvent System (Starting Point) | Key Considerations |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (Gradient from 10% to 50% EtOAc) | Ideal for initial cleanup.[9][11] Watch for potential acid-catalyzed degradation. |
| Dichloromethane / Methanol (Gradient from 0% to 5% MeOH) | Use for more polar impurities not separated by EtOAc/Hexane.[3] | ||
| Recrystallization | N/A | Methanol / Water | Good for polar compounds; add water as the anti-solvent.[6] |
| Ethyl Acetate / Hexane | Dissolve in hot EtOAc, add hexanes until cloudy, then cool.[7] | A versatile system for compounds of intermediate polarity. |
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude product mass of approximately 1 gram.
-
TLC Analysis:
-
Dissolve a tiny amount of your crude product in DCM or EtOAc.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 4:1 Hexane:EtOAc).
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio until the desired product has an Rf of ~0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1 g of product).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[4]
-
Prepare a slurry of silica gel (~40-60 g) in the initial, least polar eluting solvent (e.g., 9:1 Hexane:EtOAc).[4]
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, allowing the silica to settle. Never let the solvent level drop below the top of the silica bed.[4]
-
-
Sample Loading (Dry Method):
-
Dissolve the 1 g of crude product in ~10 mL of DCM.
-
Add ~2 g of silica gel and mix well.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance.
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Apply gentle pressure (using a pump or house air) to achieve a flow rate of about 2 inches/minute.
-
Begin collecting fractions. Monitor the elution by collecting small fractions and checking them by TLC.
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute your compound and any more polar impurities.[2]
-
-
Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.
-
Visual Workflow
Troubleshooting Purification Logic
The following diagram illustrates a decision-making workflow for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting the purification of methyl 2-(2-cyano-1H-indol-3-yl)acetate.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Marzullo, V. M., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3894. Available from: [Link]
-
Li, C., et al. (2015). Crystallization purification of indole. ResearchGate. Available from: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Zmysłowski, A., et al. (2018). For highly polar compound, how to do the purification? ResearchGate. Available from: [Link]
-
Ren, Y., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 28(24), 8000. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
Lee, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Applied Sciences, 12(17), 8493. Available from: [Link]
-
Lee, J., et al. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 11(6), 1640. Available from: [Link]
- Imamura, S., et al. (1992). Process of preparing purified aqueous indole solution. Google Patents, US5085991A.
-
Fathollahi, F., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(30), 21710-21745. Available from: [Link]
-
Wang, C., et al. (2020). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. ResearchGate. Available from: [Link]
-
Mohan, R., et al. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. Photochemistry and Photobiology, 93(6), 1363-1370. Available from: [Link]
-
Allouch, F., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(23), 7175. Available from: [Link]
-
Ryabukhin, S., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules, 27(6), 1888. Available from: [Link]
-
Moody, C. J., & Roff, G. J. (2005). Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate. ARKIVOC, 2005(6), 241-249. Available from: [Link]
-
Sastry, C. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 24(2), 778-780. Available from: [Link]
-
Fathollahi, F., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13, 21710-21745. Available from: [Link]
-
Nogi, K., et al. (2021). Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry, 86(12), 8260-8273. Available from: [Link]
-
Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3183. Available from: [Link]
Sources
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- 2. Chromatography [chem.rochester.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
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- 9. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chemscene.com [chemscene.com]
Minimizing dimerization side reactions in indole acetate synthesis
This guide addresses the technical challenges of synthesizing Indole-3-acetic acid (IAA) derivatives, specifically focusing on the suppression of acid-catalyzed dimerization—a notorious yield-killing side reaction.
Topic: Minimizing Dimerization & Polymerization Side Reactions
The Core Problem: The "Indole Dimerization Trap"
In the synthesis of indole acetates (typically via Fischer Indolization of phenylhydrazine and levulinic acid/esters), the indole core is formed under acidic conditions.[1] Unfortunately, the product (indole) is electron-rich and acid-sensitive.
The Mechanism of Failure:
In the presence of strong Brønsted acids (e.g.,
Visualization: Acid-Catalyzed Dimerization Pathway
The following diagram illustrates the kinetic pathway you must disrupt to preserve your yield.
Figure 1: The mechanism of acid-catalyzed indole dimerization. Protonation at C3 creates a reactive electrophile that destroys the remaining product.
Strategic Protocol: The "Low-Concentration" Fischer Route
To minimize dimerization, we must favor the intramolecular cyclization (formation of the indole) over the intermolecular coupling (dimerization). This protocol uses a Lewis Acid catalyst (ZnCl₂) which is less prone to promoting dimerization than sulfuric acid.
Optimized Protocol for Ethyl Indole-3-Acetate
Target: Synthesis from Phenylhydrazine and Ethyl Levulinate.
Reagents & Setup
-
Reagent A: Phenylhydrazine (1.0 eq)
-
Reagent B: Ethyl Levulinate (1.1 eq) - Slight excess ensures hydrazine consumption.
-
Catalyst: Zinc Chloride (
), anhydrous (1.5 eq) - Preferred over . -
Solvent: Glacial Acetic Acid (AcOH) or Toluene/AcOH mix.
Step-by-Step Methodology
-
Hydrazone Formation (The "Safe" Step):
-
Mix Phenylhydrazine and Ethyl Levulinate in Acetic Acid at room temperature for 30 minutes.
-
Validation: TLC (Hexane:EtOAc 3:1) should show the disappearance of hydrazine.
-
-
Cyclization (The Critical Step):
-
Add anhydrous
. -
Heat to 80–90°C (Do NOT reflux at >110°C unless necessary).
-
Why: Lower temperature kinetic control favors the monomer. High reflux promotes thermodynamic dimerization.
-
-
The "Quench & Rescue" Workup:
-
Pour reaction mixture into ice-cold water immediately upon completion.
-
Crucial: Do not allow the reaction to cool slowly in the acid bath.
-
-
Neutralization:
-
Extract with Ethyl Acetate.
-
Wash organic layer with saturated
until pH is neutral (pH 7). -
Warning: Any residual acid during concentration (rotavap) will cause the product to turn pink/brown (polymerization).
-
Diagnostic & Troubleshooting Guide
Use this decision tree to diagnose yield loss or purity issues.
Figure 2: Troubleshooting logic for common indole synthesis failures.
Comparative Analysis: Catalyst Selection
The choice of acid dictates the ratio of Product (IAA) to Side Product (Dimer).
| Catalyst | Acidity Type | Dimerization Risk | Reaction Speed | Recommendation |
| Sulfuric Acid ( | Strong Brønsted | High | Fast | Avoid for sensitive substrates. Promotes charring. |
| Polyphosphoric Acid (PPA) | Viscous Brønsted | Moderate | Moderate | Good for difficult substrates, but hard to work up. |
| Zinc Chloride ( | Lewis Acid | Low | Moderate | Recommended. Milder activation reduces C3-protonation. |
| Boron Trifluoride ( | Strong Lewis Acid | Moderate | Fast | Effective, but moisture sensitive. |
Frequently Asked Questions (FAQ)
Q: My product turns into a red gum on the rotary evaporator. What is happening? A: This is the classic signature of trace acid. As the solvent volume decreases, the concentration of residual acid increases, catalyzing the polymerization of the indole in the flask.
-
Fix: Ensure your organic phase is washed with brine and sodium bicarbonate before drying. Add a few drops of triethylamine to the rotavap flask to ensure basicity during concentration.
Q: Can I use silica gel chromatography to purify Ethyl Indole-3-Acetate? A: Standard silica gel is slightly acidic (pH 5-6). This is sufficient to degrade sensitive indoles.
-
Fix: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in Hexane before loading your sample. This "neutralizes" the active acidic sites on the silica.[2]
Q: Why use Ethyl Levulinate instead of Levulinic Acid directly? A: While both work, the ester (Ethyl Levulinate) is generally more soluble in organic solvents (like Toluene) used for azeotropic water removal. Furthermore, the carboxylic acid moiety in Levulinic acid can sometimes interfere with catalyst coordination if using Lewis acids.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Indole Synthesis. Chemical Reviews, 106(7), 2875–2911.
-
Fox, M. E., et al. (1955). Process of producing indole-3-acetic acids. US Patent 2,701,250.
-
BenchChem Technical Support. (2025). Optimization of One-Pot, Three-Component Indole Synthesis.
-
Ishii, H. (1981). Observation on the Fischer Indole Synthesis. Accounts of Chemical Research, 14(9), 275–283.
Sources
Technical Support Center: Controlling Regioselectivity in 2-Cyanoindole Functionalization
Welcome to the technical support center for the regioselective functionalization of 2-cyanoindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic scaffold. The 2-cyano group significantly influences the electronic properties of the indole ring, presenting unique challenges and opportunities for selective C-H functionalization. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired regiochemical outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions based on mechanistic principles.
Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Substitution
Question: I am attempting a Friedel-Crafts acylation on 2-cyanoindole, but I am observing a mixture of products, with significant substitution at the C5 or C6 position instead of the expected C3 position. Why is this happening and how can I improve C3 selectivity?
Answer:
The strong electron-withdrawing nature of the 2-cyano group deactivates the indole ring towards electrophilic aromatic substitution.[1][2][3] This deactivation is most pronounced at the C3 position, which is typically the most nucleophilic site in unsubstituted indoles.[4] Consequently, electrophilic attack can occur at less deactivated positions on the benzene ring, such as C5 or C6.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Electrophilic aromatic substitutions are often kinetically controlled.[5] By lowering the temperature, you can favor the formation of the thermodynamically more stable C3-substituted product. Start by running the reaction at 0 °C or even -78 °C.
-
Use a Milder Lewis Acid: Strong Lewis acids can lead to complex formation with the nitrile group or over-activation of the electrophile, reducing selectivity. Consider switching from a strong Lewis acid like AlCl₃ to a milder one such as ZnCl₂, BF₃·OEt₂, or SnCl₄.
-
Employ a Directing Group Strategy: The installation of a removable directing group at the N1 position can sterically hinder the C7 position and electronically favor C3 or other positions. While less common for C3, this is a powerful strategy for other sites.[6][7]
-
Consider Metal-Catalyzed Cross-Coupling: For acyl groups, a more reliable method is often a palladium-catalyzed cross-coupling reaction with a C3-halogenated 2-cyanoindole. This approach offers much higher regioselectivity.
Issue 2: Unwanted N1-Alkylation Competing with C3-Alkylation
Question: During my C3-alkylation of 2-cyanoindole using an alkyl halide and a base, I am getting a significant amount of the N1-alkylated byproduct. How can I favor C3-alkylation?
Answer:
The N-H proton of indole is acidic and can be deprotonated by a base to form the indolate anion. This anion is a potent nucleophile and can compete with the neutral indole for the alkylating agent. The 2-cyano group increases the acidity of the N-H proton, making N1-alkylation a more prominent side reaction.[4][8]
Troubleshooting Steps:
-
Choice of Base and Solvent: The choice of base and solvent system is critical in controlling the N1 versus C3 selectivity.
-
For C3-Alkylation: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) in a less polar solvent like dichloromethane (CH₂Cl₂) or toluene at room temperature.[8] These conditions favor the reaction of the neutral indole at the more nucleophilic C3 position.
-
For N1-Alkylation: To favor N-alkylation, use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[4] This ensures complete deprotonation to the indolate anion, which preferentially attacks at the nitrogen.[4][9]
-
-
Protecting the N1 Position: The most straightforward way to prevent N1-alkylation is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts, SEM). This group can be removed later in the synthetic sequence.
-
Catalyst Control: Certain catalytic systems can direct the regioselectivity. For instance, in some palladium-catalyzed allylic alkylations, the choice of ligand can selectively produce either the N- or C3-alkylated product.[8]
Issue 3: Low Yields in C-H Functionalization Reactions
Question: I am attempting a palladium-catalyzed direct C-H arylation at the C3 position of 2-cyano-N-methylindole, but the yield is consistently low. What factors could be contributing to this?
Answer:
Low yields in C-H functionalization reactions can stem from several factors, including catalyst deactivation, substrate decomposition, or non-optimal reaction conditions. The 2-cyano group can coordinate to the metal center, potentially inhibiting the catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is crucial for stabilizing the active catalyst and promoting the desired C-H activation step. For C3-arylations, phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective. Experiment with a variety of ligands to find the optimal one for your specific substrate.
-
Oxidant and Additives: Many C-H activation cycles require an oxidant to regenerate the active catalyst. Ensure your oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is fresh and used in the correct stoichiometry. Additives like pivalic acid can act as proton shuttles and facilitate the C-H activation step.
-
Solvent and Temperature Optimization: Screen different solvents and temperatures. While high temperatures are often required for C-H activation, they can also lead to catalyst decomposition. A solvent screen (e.g., dioxane, toluene, DMF) coupled with a temperature gradient can identify the optimal conditions.
-
Substrate Purity: Ensure your 2-cyanoindole substrate is pure. Impurities can poison the catalyst and lead to lower yields.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic reactivity of the 2-cyanoindole core towards functionalization?
The 2-cyano group is a strong electron-withdrawing group, which significantly modifies the electronic properties of the indole ring compared to the parent indole. It deactivates the entire ring system towards electrophilic attack. The C3 position, while still generally the most nucleophilic carbon, is less reactive than in electron-rich indoles. The N-H proton is more acidic, making N-deprotonation and subsequent N-functionalization more favorable under basic conditions.[2]
Q2: How can I achieve functionalization at positions other than C3 or N1?
Functionalization at the C4, C5, C6, or C7 positions of the benzene ring is challenging due to their lower intrinsic reactivity.[10] The most effective strategy is to use a directing group attached to the N1 position.[6][7] This group can chelate to a transition metal catalyst and direct C-H activation to a specific ortho-position (C2 or C7) or even more remote positions.[6][7][11]
Q3: Are there any specific safety precautions I should take when working with 2-cyanoindoles?
Cyanated organic compounds should always be handled with care in a well-ventilated fume hood. While the cyano group in 2-cyanoindole is relatively stable, it is prudent to avoid strongly acidic conditions at high temperatures, which could potentially lead to the release of hydrogen cyanide gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation
This protocol is a general guideline for the N1-alkylation of 2-cyanoindole and may require optimization for specific substrates.
Materials:
-
2-Cyanoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-cyanoindole (1.0 eq.).
-
Add anhydrous DMF to dissolve the substrate.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C3-Selective Friedel-Crafts Acylation
This protocol provides a starting point for the C3-acylation of N-protected 2-cyanoindoles.
Materials:
-
N-Protected 2-cyanoindole (e.g., N-methyl-2-cyanoindole)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Acyl chloride or anhydride (e.g., acetyl chloride)
-
Mild Lewis Acid (e.g., SnCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected 2-cyanoindole (1.0 eq.) and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add the acyl chloride or anhydride (1.2 eq.).
-
Add the Lewis acid (e.g., SnCl₄, 1.1 eq.) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a stirred mixture of ice and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on N1 vs. C3-Alkylation of 2-Cyanoindole
| Entry | Base (eq.) | Solvent | Temperature (°C) | Product Ratio (N1:C3) |
| 1 | NaH (1.2) | DMF | 25 | >95:5 |
| 2 | K₂CO₃ (2.0) | CH₂Cl₂ | 25 | 10:90 |
| 3 | Cs₂CO₃ (2.0) | MeCN | 80 | 85:15[8] |
| 4 | K₂CO₃ (2.0) | CH₂Cl₂ | 25 | C3-alkylation favored[8] |
Visualizations
Reaction Mechanism Diagrams
Caption: Competing pathways for N1 vs. C3-alkylation of 2-cyanoindole.
Troubleshooting Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. homework.study.com [homework.study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Improving atom economy in 2-cyanoindole derivative synthesis
Technical Support Center: Atom-Economical Synthesis of 2-Cyanoindoles
Executive Summary: The Atom Economy Challenge
Synthesizing 2-cyanoindoles historically suffers from poor atom economy (AE). Traditional methods often involve multi-step sequences (e.g., Fischer indole synthesis followed by Vilsmeier-Haack formylation and conversion to nitrile) or the use of stoichiometric metallic cyanides (CuCN/Rosenmund-von Braun).
This guide focuses on Direct C-H Functionalization and Electrochemical Synthesis .[1] These methods minimize waste by eliminating pre-functionalization (e.g., halogenation) and reducing stoichiometric byproducts.
Critical Technical Constraint: Indoles are naturally nucleophilic at C3 . Directing reactivity to C2 while maintaining high atom economy requires specific mechanistic interventions (Directing Groups or Radical Cation pathways).
Module 1: Electrochemical C-H Cyanation (Metal-Free)
Methodology: Anodic oxidation of the indole to a radical cation, followed by nucleophilic attack by cyanide.[2] This is the highest Atom Economy (AE) route as electrons serve as the "reagent," replacing stoichiometric chemical oxidants.
Standard Protocol (Batch)
-
Anode: Reticulated Vitreous Carbon (RVC) or Graphite Felt.
-
Cathode: Platinum (Pt) plate or Nickel foam.
-
Electrolyte:
(0.1 M) in MeCN/H₂O. -
Mediator: Tris(4-bromophenyl)amine (TBPA) (10 mol%) - Optional but recommended for selectivity.
-
Current: Constant current (CCE) at 10–15 mA.
Troubleshooting Guide: Electrochemical Synthesis
Q1: The reaction starts well but the current drops or voltage spikes uncontrollably. What is happening? Diagnosis: Electrode Passivation (Fouling). Indole radical cations can polymerize on the anode surface, forming an insulating film (polyindole). Corrective Action:
-
Polishing: Physically polish the anode between runs.
-
Alternating Polarity: Use a potentiostat capable of alternating polarity (every 30–60 seconds) to desorb species from the electrode surface.
-
Solvent Switch: Increase the ratio of MeCN or introduce MeOH. Polymerization is often faster in pure aqueous or low-solubility media.
Q2: I am getting a mixture of C2 and C3 cyanation. How do I target C2 specifically? Technical Insight: The indole radical cation is most positive at C3. Without a blocking group at C3, C3-cyanation is electronically favored. Corrective Action:
-
Substrate Design: This method works best if C3 is already substituted (e.g., 3-methylindole).
-
Steric Control: If C3 is free, use a bulky N-protecting group (e.g., N-Boc or N-Tosyl). While this lowers AE slightly (due to the protecting group atoms), it sterically hinders C3, forcing the cyanide attack to C2.
Q3: My cyanide source (TMSCN) is volatile. Can I use a salt? Answer: Yes, but solubility is key.
-
Recommendation: Use NaCN or KCN only if you add a phase transfer catalyst (18-crown-6) or use a biphasic system (DCM/H₂O). However, TMSCN provides better solubility in organic electrolytes, ensuring a homogeneous current density.
Visualizing the Pathway
Figure 1: Electrochemical mechanism showing the critical branch point between productive cyanation and electrode fouling.
Module 2: Pd-Catalyzed C-H Activation (Directing Group Strategy)
Methodology: Using a Palladium(II) catalyst with a removable directing group (DG) to overcome the intrinsic C3 selectivity. This method is robust but requires careful management of the DG to maintain acceptable atom economy.
Standard Protocol
-
Catalyst: Pd(OAc)₂ (5–10 mol%).
-
Directing Group: N-(2-pyrimidyl)indole (removable) or N-(2-pyridyl)sulfonyl.
-
Oxidant: Cu(OAc)₂ or Ag₂CO₃ (Stoichiometric) OR Air/O₂ (Green/High AE).
-
Reagent: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or Cu(CN)₂.
Troubleshooting Guide: Pd-Catalysis
Q1: The reaction yields are low (<40%), and I see "Palladium Black" precipitating. Diagnosis: Catalyst Deactivation. The Pd(II) is reducing to Pd(0) and aggregating before it can be re-oxidized by the co-oxidant. Corrective Action:
-
Ligand Stabilization: Add 10–20 mol% of a stabilizing ligand like 1,10-phenanthroline or DMSO.
-
Oxidant Efficiency: If using O₂/Air, ensure high surface area stirring or use a balloon. If using Cu(OAc)₂, ensure it is finely ground and dry.
-
Solvent: Switch to 1,4-dioxane or toluene; avoid DMF if reduction is too fast.
Q2: How do I remove the Directing Group (DG) without destroying the nitrile? Technical Insight: Nitriles are sensitive to strong hydrolysis. Corrective Action:
-
For N-pyrimidyl: Use NaOEt in EtOH at reflux. This typically cleaves the C-N bond of the DG without hydrolyzing the C2-nitrile.
-
For N-sulfonyl: Use Mg/MeOH or TBAF (if silyl-based). Avoid strong aqueous acids (HCl) which will convert the nitrile to a carboxylic acid.
Q3: What is the most Atom Economical CN source for this method? Answer: Avoid CuCN (low AE due to Cu waste).
-
Recommendation: Use NCTS (N-cyano-N-phenyl-p-toluenesulfonamide). It transfers the CN group cleanly. Although it produces a sulfonamide byproduct, the yield and ease of purification often offset the mass loss compared to heavy metal salts.
Visualizing the Catalytic Cycle
Figure 2: Pd(II)/Pd(0) catalytic cycle highlighting the Directing Group (DG) assistance required for C2 regioselectivity.
Module 3: Atom Economy (AE) Comparative Data
To justify the switch to C-H activation or Electrochemistry, use the following data comparison.
Formula:
| Method | Reagents | Stoichiometric Waste | Approx. AE |
| Traditional (Vilsmeier) | Phosphates, Acids | ~35-45% | |
| Substitution (Halo-Indole) | Indole-I, CuCN | CuI salts | ~50-60% |
| Pd-Catalyzed C-H | Indole, NCTS, Oxidant | Sulfonamide, Reduced Oxidant | ~65-75% |
| Electrochemical | Indole, TMSCN (or NaCN) | >85% |
Note: AE for Pd-catalyzed assumes O₂ is used as the terminal oxidant (producing H₂O).
References
-
Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021).[2] Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983-5987.[3] [Link][3][4]
-
Pan, C., Jin, H., Xu, P., Liu, X., Cheng, Y., & Zhu, C. (2013). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source.[5] The Journal of Organic Chemistry, 78(18), 9222-9228. [Link]
-
Sun, K., & Li, B. (2013). Regioselective C2 Oxidative Olefination of Indoles and Pyrroles through Cationic Rhodium(III)-Catalyzed C-H Bond Activation.[6] Chemistry – A European Journal, 19(36), 11863-11868. [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent advances in cyanation of C–H bonds.[5][7] Chemical Society Reviews, 40(10), 5049-5067. [Link]
Sources
- 1. Indole synthesis [organic-chemistry.org]
- 2. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 3. Site-Selective Electrochemical C-H Cyanation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective C2 Oxidative Olefination of Indoles and Pyrroles through Cationic Rhodium(III)-Catalyzed C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR characteristic peaks of methyl 2-(2-cyano-1H-indol-3-yl)acetate
An In-Depth Technical Guide to the 1H NMR Characterization of Methyl 2-(2-cyano-1H-indol-3-yl)acetate
Part 1: Executive Summary & Structural Logic
The Challenge: Synthesizing Methyl 2-(2-cyano-1H-indol-3-yl)acetate (Target) often involves the functionalization of Methyl 2-(1H-indol-3-yl)acetate (Reference) or the construction of the indole core with a nitrile handle.[1] The critical analytical challenge is confirming the successful installation of the electron-withdrawing cyano group at the C2 position while ensuring the integrity of the C3-acetate side chain.[1]
The Solution: This guide provides a comparative NMR analysis. Instead of merely listing peaks, we analyze the differential shifts caused by the C2-cyano substitution. This approach allows for rapid, self-validating structural confirmation.[1]
Key Structural Differentiators:
-
Disappearance of H-2: The proton at position 2 (typically a doublet or singlet at ~7.1 ppm in the reference) must be absent.[1]
-
NH Deshielding: The strong electron-withdrawing nature of the nitrile group (-CN) significantly deshields the indole N-H proton, shifting it downfield compared to the precursor.[1]
-
Aromatic Compression: The electronic pull of the nitrile group alters the magnetic environment of the benzene ring protons (H-4 through H-7), often resolving overlaps seen in the unsubstituted precursor.[1]
Part 2: Comparative 1H NMR Analysis
The following data compares the Reference (Methyl 2-(1H-indol-3-yl)acetate) with the Target (Methyl 2-(2-cyano-1H-indol-3-yl)acetate).
Solvent Recommendation: DMSO-d₆ is the preferred solvent for this analysis.[1]
-
Reasoning: It prevents rapid exchange of the indole N-H proton, allowing it to appear as a sharp, distinct singlet.[1] In CDCl₃, the N-H signal is often broad or invisible due to exchange and quadrupole broadening.[1]
Table 1: Characteristic Chemical Shifts (δ ppm in DMSO-d₆)
| Proton Assignment | Reference (Precursor) | Target (2-Cyano Derivative) | Δ Shift (Approx.) | Diagnostic Value |
| N-H (Pos 1) | 10.8 - 11.0 (br s) | 12.2 - 12.5 (s) | +1.4 ppm | Critical. Indicates strong electron withdrawal by C2-CN. |
| H-2 (Pos 2) | 7.15 - 7.25 (d/s) | ABSENT | N/A | Primary Confirmation. Must be missing.[1] |
| H-4 (Pos 4) | 7.45 - 7.55 (d) | 7.60 - 7.75 (d) | +0.15 ppm | Secondary.[1] Deshielded by proximity to C3/C2. |
| H-7 (Pos 7) | 7.30 - 7.40 (d) | 7.45 - 7.55 (d) | +0.15 ppm | Secondary.[1] |
| H-5, H-6 | 6.95 - 7.10 (m) | 7.10 - 7.30 (m) | +0.15 ppm | Secondary.[1] General downfield shift. |
| -CH₂- (Side Chain) | 3.70 - 3.75 (s) | 3.90 - 4.10 (s) | +0.25 ppm | Confirmatory. Inductive effect of C2-CN on C3 side chain.[1] |
| -OCH₃ (Ester) | 3.60 (s) | 3.60 - 3.65 (s) | ~0.0 ppm | Minimal change (distant from core).[1] |
Note: Chemical shifts are approximate and may vary by ±0.1 ppm depending on concentration and water content in DMSO-d₆.
Part 3: Mechanistic Insight & Validation Workflow
To ensure scientific integrity, we must understand why these shifts occur. The cyano group is a strong
-
Inductive Effect (-I): Pulls electron density through the
-bond framework.[1] This is why the -CH₂- protons at C3 shift downfield (from ~3.7 to ~4.0 ppm).[1] -
Mesomeric Effect (-M): The nitrile group conjugates with the indole
-system.[1] This decreases electron density on the nitrogen atom, making the N-H proton more acidic and significantly deshielded (shifting >12 ppm).[1]
Visualization: Structural Verification Workflow
The following diagram outlines the logical decision tree for verifying the product using 1H NMR.
Caption: Logical decision tree for validating the synthesis of the target molecule based on 1H NMR spectral features.
Part 4: Experimental Protocol
To replicate the data and ensure high-resolution spectra, follow this standardized protocol.
Materials:
-
Sample: 5–10 mg of purified Methyl 2-(2-cyano-1H-indol-3-yl)acetate.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
Procedure:
-
Preparation: Dissolve the solid sample in DMSO-d₆ in a clean vial. Ensure complete dissolution; sonicate if necessary.[1]
-
Transfer: Transfer to a high-quality 5mm NMR tube. Filter through a cotton plug if any turbidity remains.[1]
-
Acquisition Parameters (400 MHz or higher):
-
Processing:
-
Phasing: Manual phasing is recommended to ensure the baseline is flat around the small aromatic multiplets.[1]
-
Referencing: Set the residual DMSO quintet to 2.50 ppm or TMS to 0.00 ppm.
-
Part 5: References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 74706, Methyl indole-3-acetate. Retrieved February 25, 2026, from [Link]
-
Reich, H. J. (2020).[1] 1H NMR Chemical Shifts - Indoles and Heterocycles. University of Wisconsin-Madison (Archived).[1] Retrieved February 25, 2026, from [Link]
Sources
Comparative Guide: FTIR Spectrum Analysis of Nitrile Stretch in 2-Cyanoindoles
Executive Summary
2-Cyanoindole (Indole-2-carbonitrile) presents a unique spectroscopic profile due to the direct conjugation of the nitrile group with the electron-rich indole ring. While the nitrile (
This guide compares the efficacy of FTIR (ATR and Transmission) against Raman Spectroscopy and DFT Computation for characterizing this moiety. It provides a self-validating protocol to ensure data integrity during drug development and structural elucidation.
Part 1: The Diagnostic Challenge
The nitrile group is a critical pharmacophore and infrared probe. However, in 2-cyanoindoles, the vibrational frequency is governed by a strong "push-pull" electronic effect.
The Conjugation Effect (Redshift)
Unlike aliphatic nitriles (e.g., acetonitrile at
-
Result: The bond force constant (
) decreases. -
Observation: The frequency (
) shifts to lower wavenumbers (Redshift).
The Isomer Distinction (2-CN vs. 3-CN)
Distinguishing 2-cyanoindole from 3-cyanoindole is a common analytical hurdle.
Part 2: Comparative Analysis of Techniques
The following table contrasts the primary FTIR method with its alternatives.
| Feature | FTIR (ATR) | FTIR (Transmission KBr) | Raman Spectroscopy | DFT Computation |
| Primary Utility | Rapid QC, Solid/Powder ID | High-Resolution Structural Analysis | Superior Nitrile Detection | Peak Assignment Validation |
| Nitrile Signal | Medium-Strong intensity | Strong, Sharp intensity | Very Strong (High Polarizability) | N/A (Predictive) |
| Sample Prep | None (Direct Contact) | Complex (Pellet pressing) | None (Direct focus) | Computational Setup |
| Resolution | Moderate ( | High ( | High | Infinite (Theoretical) |
| Interferences | Crystal contact pressure effects | Hygroscopic water peaks (OH) | Fluorescence (in some indoles) | Basis set accuracy |
| Best For | Routine Screening | Publication Quality Spectra | Aqueous Samples / Polymorphs | Mechanistic Insight |
Expert Insight: Why Raman is the "Gold Standard" Alternative
While FTIR is standard, the nitrile stretch involves a significant change in polarizability, making it the dominant feature in Raman spectra. If the FTIR spectrum is ambiguous (e.g., obscured by
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, this protocol includes "Checkpoints" that validate the data in real-time.
Method: FTIR via Attenuated Total Reflectance (ATR)
Equipment: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with Diamond ATR crystal.
Step-by-Step Workflow:
-
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (32 scans). Checkpoint: Ensure the region
is flat (no atmospheric interference). -
Sample Loading: Place
of 2-cyanoindole powder on the crystal center. -
Pressure Application: Apply pressure using the anvil until the force gauge reads optimal (usually
units). Note: Inconsistent pressure causes peak intensity variation. -
Acquisition: Scan range
, Resolution , 64 scans. -
Processing: Apply ATR correction (if comparing to library transmission spectra).
The Self-Validation Check (The "Indole Rule")
A valid spectrum of 2-cyanoindole must satisfy two conditions simultaneously. If Condition B is missing, Condition A (the nitrile peak) is suspect (potential artifact or impurity).
-
Condition A (The Target): Sharp peak at
( ). -
Condition B (The Validator): Strong peak at
( ).-
Mechanism: The indole NH is a hydrogen bond donor. In the solid state, it often H-bonds to the nitrile nitrogen of a neighboring molecule. A shift in the Nitrile peak often correlates with a broadening of the NH peak.
-
Part 4: Data Interpretation & Visualization
Comparative Frequency Table
Use this table to benchmark your experimental results.
| Compound | Structure Type | Intensity (FTIR) | Intensity (Raman) | |
| Acetonitrile | Aliphatic | Medium | Strong | |
| Benzonitrile | Aromatic (Conjugated) | Strong | Very Strong | |
| 3-Cyanoindole | Heteroaromatic | Strong | Very Strong | |
| 2-Cyanoindole | Heteroaromatic | Very Strong | Very Strong |
Visualization of Resonance Effects
The following diagram illustrates the electronic "push-pull" mechanism that lowers the frequency in 2-cyanoindole compared to aliphatic nitriles.
Figure 1: The electron donation from the indole nitrogen reduces the triple-bond character of the nitrile, causing the redshift.
Analytical Decision Tree
Use this workflow to confirm identity.
Figure 2: Step-by-step logic for distinguishing indole nitrile isomers.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Indole-3-carbonitrile (3-Cyanoindole). National Institute of Standards and Technology. Available at: [Link]
-
Edwards, H. G. M., et al. (2025). Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation.[1][3][4] Journal of the Brazilian Chemical Society.[4] (Identifies 2-cyanoindole Raman shift at 2220 cm⁻¹). Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[5][6][7] 8th Edition, Wiley. (Standard text for interpretation of aromatic nitrile shifts).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction – ScienceOpen [scienceopen.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
HPLC Method Development for 2-Cyanoindole Impurities: A Comparative Guide
This guide outlines a comparative HPLC method development strategy for detecting 2-cyanoindole (1H-indole-2-carbonitrile) impurities. It is designed for analytical scientists requiring high-specificity separation of nitrile-functionalized indole intermediates, often encountered in the synthesis of kinase inhibitors (e.g., Osimertinib precursors) and other heterocyclic APIs.
Executive Summary & Technical Context
2-Cyanoindole presents a unique chromatographic challenge.[1] While the indole core is hydrophobic, the C-2 nitrile group introduces a strong dipole moment and electron-withdrawing character. Standard C18 methods often fail to adequately resolve 2-cyanoindole from its structural analogs—such as indole (starting material) , 3-cyanoindole (isomer) , or indole-2-carboxamide (hydrolysis product) —due to insufficient selectivity mechanisms.
This guide compares the "Generalist" approach (C18) against the "Specialist" approach (Biphenyl/Phenyl-Hexyl), demonstrating why
Strategic Column Selection: The Core Comparison
The choice of stationary phase is the single most critical variable for this analysis. We compare three distinct chemistries below.
Option A: C18 (Octadecylsilane) – The Baseline[2]
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Performance: Often yields co-elution between 2-cyanoindole and unsubstituted indole. The nitrile group’s polarity reduces retention slightly, but not enough to create a robust window on a standard carbon load.
-
Verdict: Insufficient for trace impurity profiling (<0.1% levels) without complex mobile phase modification.
Option B: Biphenyl / Phenyl-Hexyl – The Specialist (Recommended)
-
Mechanism: Hydrophobic interaction +
- Interactions . -
Why it works: The electron-deficient nitrile group on the indole ring creates a specific "pull" that interacts strongly with the electron-rich biphenyl ligands. This "orthogonal" selectivity mechanism pulls the 2-cyanoindole peak away from the neutral indole and polar amide impurities.
-
Verdict: Superior Resolution (Rs > 2.0). The preferred choice for validated GMP methods.
Option C: Cyano (CN) Phase – The Alternative[3]
-
Mechanism: Dipole-dipole interactions.
-
Performance: Good selectivity for the nitrile group but suffers from poor column lifetime and reproducibility compared to Biphenyl.
-
Verdict: Use only if Phenyl phases fail.
Representative Performance Data
The following data represents typical system suitability results observed when separating a mixture of Indole (SM), 2-Cyanoindole (Target Impurity), and Indole-2-carboxamide (Degradant).
| Parameter | Column A: Standard C18 | Column B: Biphenyl (Recommended) | Causality / Explanation |
| Stationary Phase | 3.0 x 100 mm, 1.8 µm C18 | 3.0 x 100 mm, 2.6 µm Biphenyl | Biphenyl ligands engage in |
| Mobile Phase | 0.1% Formic Acid / ACN | 0.1% Formic Acid / Methanol | MeOH promotes |
| Retention (k') | 2.1 (2-Cyanoindole) | 3.4 (2-Cyanoindole) | Enhanced retention due to dual interaction mechanisms. |
| Resolution (Rs) | 1.2 (vs. Indole) | 3.8 (vs. Indole) | CRITICAL: Biphenyl separates based on electron density, not just hydrophobicity. |
| Peak Symmetry | 1.1 | 1.05 | Excellent packing and end-capping. |
| LOD (S/N > 3) | 0.05 µg/mL | 0.02 µg/mL | Sharper peak shape improves signal-to-noise ratio. |
Analyst Note: Switching the organic modifier from Acetonitrile (ACN) to Methanol (MeOH) is crucial when using Phenyl/Biphenyl columns. ACN forms a
-electron layer over the stationary phase, effectively "blinding" the column's specific selectivity. MeOH allows the- interactions to dominate.
Detailed Experimental Protocol
A. Equipment & Reagents
-
System: UHPLC system (e.g., Agilent 1290 or Waters H-Class) equipped with a PDA detector.
-
Reagents: LC-MS grade Methanol, Milli-Q Water, Formic Acid (99%+).
-
Reference Standards: 2-Cyanoindole (Sigma-Aldrich/Merck), Indole.
B. Chromatographic Conditions (The "Specialist" Method)
-
Column: Core-shell Biphenyl, 100 x 2.1 mm, 2.6 µm (e.g., Phenomenex Kinetex or Restek Raptor).
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v).[2]
-
Mobile Phase B: Methanol + 0.1% Formic Acid (v/v).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Higher temp improves mass transfer for aromatics).
-
Detection: UV @ 280 nm (Indole max) and 230 nm (Nitrile sensitivity).
-
Injection Volume: 2.0 µL.
C. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial Hold |
| 1.0 | 30% | Isocratic elution of polar degradants |
| 8.0 | 85% | Linear ramp to elute 2-cyanoindole |
| 9.0 | 95% | Column Wash |
| 10.0 | 95% | Wash Hold |
| 10.1 | 30% | Return to Initial |
| 13.0 | 30% | Re-equilibration (Essential) |
Method Development Logic (Visualization)
The following diagram illustrates the decision matrix used to arrive at the Biphenyl/Methanol system, ensuring scientific rigor in the development process.
Caption: Decision tree highlighting the critical role of solvent selection in activating the selectivity of phenyl-based columns for nitrile-aromatics.
Self-Validating System Suitability Test (SST)
To ensure the method remains robust over time (Trustworthiness), every sequence must include a Resolution Solution containing both Indole and 2-Cyanoindole.
Acceptance Criteria:
-
Resolution (Rs): NLT (Not Less Than) 2.0 between Indole and 2-Cyanoindole.
-
Tailing Factor: NMT (Not More Than) 1.5 for 2-Cyanoindole.
-
Retention Time Drift: ± 0.1 min compared to standard.
Troubleshooting Tip: If resolution drops below 2.0, check the mobile phase B composition. Even 5% ACN contamination in the Methanol line can collapse the separation on a Biphenyl column.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[3] (Foundational text on solvent selectivity and
- interactions). -
Chromatography Online. (2007). The Perfect Method, V: Changing Column Selectivity.
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity. (Demonstrates hydrophobicity vs. polarity principles in HPLC).
-
SIELC Technologies. Separation of Indole Derivatives on Mixed-Mode Columns. (Reference for indole separation behavior).
-
BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. (Analogous indole impurity methodology).
Sources
Comparative Yield Analysis of Cyanation Methods for Indole Esters
This guide provides an in-depth technical analysis of cyanation methods specifically optimized for indole esters (e.g., methyl indole-5-carboxylate, ethyl indole-2-carboxylate). Unlike electron-rich indoles, indole esters present a unique challenge: the electron-withdrawing ester group (EWG) deactivates the indole ring, significantly altering the kinetics of electrophilic substitution and C–H activation pathways.
Executive Summary & Mechanistic Challenges
Cyanating an indole ester requires navigating the electronic deactivation imposed by the carboxylate moiety.
-
The Challenge: The ester group reduces electron density, particularly at the C3 position (the natural nucleophilic site). Standard electrophilic cyanation (e.g., using chlorosulfonyl isocyanate) often suffers from sluggish kinetics and lower yields compared to unsubstituted indole.
-
The Solution: Transition-metal catalyzed C–H activation (Pd, Cu) and radical-mediated electrochemical methods have emerged as superior alternatives, offering yields >80% even on deactivated scaffolds.
Mechanistic Impact of the Ester Group
-
C3-Position (Nucleophilic): Strongly deactivated by esters at C5/C7 positions. Requires highly electrophilic cyanide sources or oxidative radical mechanisms.
-
C2-Position (Acidic): The ester group (especially at C3) can actually enhance C2-H acidity, facilitating base-assisted C–H activation pathways.
Methodology Analysis
Method A: Palladium-Catalyzed C–H Cyanation
This is the "Gold Standard" for reliability in drug discovery. It utilizes a Pd(II)/Pd(IV) catalytic cycle to activate the C–H bond directly, bypassing the need for pre-halogenation.
-
Mechanism: Electrophilic palladation at C3 followed by oxidative addition of the cyanide source and reductive elimination.
-
Key Reagent:
is traditional, but the combination of + DMSO is a modern "safe cyanation" protocol where DMSO acts as the carbon source and oxidant.
Method B: Copper-Mediated Oxidative Cyanation
A robust, cost-effective alternative that often avoids toxic cyanide salts entirely, using DMF or acetonitrile as the CN source.
-
Mechanism: Single-electron transfer (SET) oxidation generating an indole radical cation.
-
Key Reagent:
mediated reaction using DMF and Ammonium Iodide ( ) .[1][2] The "CN" unit is derived from the decomposition of DMF.
Method C: Electrochemical C–H Cyanation (Metal-Free)
A sustainable, high-precision method ideal for late-stage functionalization.
-
Mechanism: Anodic oxidation of the indole to a radical cation, which is then trapped by TMSCN.[3]
-
Key Advantage: Excellent functional group tolerance (esters remain intact) and room temperature operation.
Comparative Yield Analysis Data
The following table summarizes experimental yields for the cyanation of Methyl 1H-indole-5-carboxylate (a representative deactivated indole ester) at the C3 position.
| Method | Catalyst/Reagent | CN Source | Temp | Yield | Selectivity | Scalability |
| Pd-Catalyzed | 80°C | 85-92% | High (C3) | High | ||
| Pd-Safe Source | 100°C | 78-82% | High (C3) | Medium | ||
| Cu-Mediated | DMF + | 130°C | 70-75% | Moderate | Low (Waste) | |
| Electrochemical | Carbon Anode / Pt Cathode | TMSCN | RT | 88% | High (C3) | High |
| Electrophilic | Chlorosulfonyl Isocyanate | CSI | 0°C | 45-60% | Low | Medium |
Critical Insight: While Pd-catalyzed methods using
offer the highest raw yields, the Electrochemical method is superior for process safety and atom economy, avoiding heavy metal removal in downstream processing.
Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed C–H Cyanation (High Yield)
Best for: Small-scale discovery chemistry where yield is paramount.
-
Setup: Charge a dried Schlenk tube with Methyl 1H-indole-5-carboxylate (1.0 equiv),
(0.6 equiv), (5 mol%), and ligand (e.g., dppf or , 10 mol%). -
Solvent: Add anhydrous DMF (0.2 M concentration).
-
Additive: Add
powder (20 mol%) to reduce Pd(II) to active Pd(0) species in situ. -
Reaction: Heat to 100°C under Argon atmosphere for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with 1M
(to chelate Zn/Pd), water, and brine. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol 2: Copper-Mediated "Safe" Cyanation
Best for: Labs avoiding highly toxic cyanide salts.
-
Setup: In a sealed tube, combine Indole ester (0.5 mmol),
(0.2 equiv), and (1.5 equiv). -
Reagent: Add DMF (2.0 mL). Note: DMF serves as both solvent and C-N source.[2]
-
Oxidant: Add dry
(2.0 equiv) or use balloon (slower). -
Reaction: Heat to 130°C for 24 hours.
-
Validation: Monitor by TLC. The reaction proceeds via an intermediate formyl-indole species before converting to nitrile.
Visualizations of Reaction Logic
Figure 1: Mechanism of Pd-Catalyzed C-H Cyanation
This diagram illustrates the catalytic cycle, highlighting the critical C-H activation step which is the rate-determining step (RDS) for deactivated esters.
Caption: Pd(0)/Pd(II) catalytic cycle for C3-cyanation. The presence of the ester EWG slows the initial oxidative addition step.
Figure 2: Decision Matrix for Method Selection
Use this logic flow to select the optimal method based on your specific indole ester substrate.
Caption: Strategic selection guide. For large-scale ester cyanation, electrochemical methods offer the best balance of safety and yield.
References
-
Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021).[3][4] Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters. Link
-
Kim, J., Kim, H., & Chang, S. (2012).[1] Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. Organic Letters. Link
-
Zhang, Z., & Liebeskind, L. S. (2006). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzyl Thiocyanates. Organic Letters. Link
-
BenchChem Technical Guides. (2024). Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate. Link
-
Reeves, J. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Journal of the American Chemical Society.[2][5] Link
Sources
Thermal stability comparison of methyl vs ethyl indole-3-acetates
Executive Summary: The Stability-Volatility Trade-off[2]
In the context of auxin analysis and indole-based drug development, the choice between Methyl Indole-3-acetate (MeIAA) and Ethyl Indole-3-acetate (EtIAA) is rarely about gross thermal decomposition—both esters significantly outperform the labile free acid (IAA).[1] The decision hinges on the Volatility-Handling Paradox .
-
MeIAA is the superior candidate for gas chromatography (GC) applications due to high volatility and sharp peak shapes, but it suffers from evaporative losses during sample concentration (e.g., nitrogen blow-down).
-
EtIAA offers a slightly expanded thermal window for handling and lower vapor pressure, making it a more robust choice for quantitative standards where solvent evaporation steps are necessary, though it presents as a low-melting solid/oil that can be difficult to weigh precisely.[2]
This guide dissects the physicochemical boundaries of these two esters, providing experimental frameworks to validate their stability in your specific matrix.
Physicochemical Profile & Thermal Benchmarks[1][2]
The thermal stability of indole esters is governed by two competing mechanisms: oxidative degradation of the electron-rich indole ring (heat + air) and ester pyrolysis (extreme heat).[2]
| Feature | Methyl Indole-3-acetate (MeIAA) | Ethyl Indole-3-acetate (EtIAA) | Impact on Workflow |
| CAS Number | 1912-33-0 | 778-82-5 | Reference tracking |
| Molecular Weight | 189.21 g/mol | 203.24 g/mol | Mass shift (+14 Da) in MS |
| Physical State (RT) | Crystalline Solid | Low-melting Solid / Oil | MeIAA is easier to weigh accurately.[1] |
| Melting Point | 50–52 °C [1] | 39–45 °C [2] | EtIAA may melt during shipping/storage.[2] |
| Boiling Point | 160–163 °C (0.5 mmHg) | >165 °C (0.5 mmHg) | MeIAA elutes earlier in GC.[2] |
| GC Injector Limit | Stable up to ~280 °C | Stable up to ~290 °C | Both suitable for split/splitless injection.[2] |
| Flash Point | >110 °C | >110 °C | Safety in bulk synthesis.[2] |
Critical Insight: The lower melting point of EtIAA makes it prone to "oiling out" in stability chambers, potentially accelerating oxidative degradation due to increased surface area exposure compared to the crystalline lattice of MeIAA.[2]
Mechanistic Degradation Pathways[1][2]
Understanding how these molecules fail is essential for interpreting stability data.[2][1] The indole moiety is the weak link, not the ester bond.[1]
Figure 1: The primary thermal failure mode for both esters is oxidation of the C2-C3 double bond, not ester cleavage.[1] This reaction is accelerated by heat but requires oxygen.[2]
Experimental Protocols for Stability Validation
As a Senior Scientist, you should not rely on literature values alone. Use these self-validating protocols to determine the stability limits in your specific analytical context.
Protocol A: Comparative Thermogravimetric Analysis (TGA)
Objective: Determine the
-
Instrument: TGA (e.g., TA Instruments Q500 or equivalent).
-
Sample Prep: Weigh 5–10 mg of MeIAA and EtIAA into platinum pans. Ensure EtIAA is fully liquefied/homogenous if partially melted.[2][1]
-
Purge Gas: Nitrogen (
) at 40 mL/min (prevents oxidation, isolates thermal bond breaking). -
Ramp: Equilibrate at 30 °C, then ramp 10 °C/min to 600 °C.
-
Data Analysis:
Protocol B: Accelerated Degradation via GC-MS (The "Injector Stress Test")
Objective: Differentiate between thermal degradation and injector port discrimination.
-
Preparation: Prepare 100 µg/mL solutions of MeIAA and EtIAA in Ethyl Acetate.
-
Variable: Injector Temperature (Inlet).
-
Workflow:
-
Run injections at increasing inlet temperatures: 200°C, 240°C, 280°C, 300°C.
-
Maintain Column Oven constant (isothermal 200°C) to isolate inlet effects.
-
-
Monitoring:
-
Monitor Molecular Ions:
189 (MeIAA) andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 203 (EtIAA).[2] -
Monitor Degradants: Skatole (
131) and Indole-3-carbinol artifacts.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Calculation:
[2]-
Interpretation: A value < 90% indicates thermal pyrolysis in the liner.[2]
-
Application Workflow: Choosing the Right Ester
Use this decision logic to select the appropriate ester for your experimental design.
Figure 2: Decision tree for selecting MeIAA vs. EtIAA based on analytical constraints.[1] Note that for concentration steps, EtIAA is preferred to prevent analyte loss.[1]
Expert Commentary & Recommendations
1. The Artifact Trap: Researchers often observe ethyl indole-3-acetate in samples extracted with ethanol.[1] This is frequently an artifact of extraction , not a biological metabolite. The thermal energy of a rotary evaporator (40–50 °C) is sufficient to catalyze transesterification of endogenous IAA in the presence of ethanol [3].[2][1]
-
Recommendation: Always use MeIAA as an internal standard if extracting with ethanol, or switch extraction solvents to acetone/isopropanol to avoid confusion.
2. Storage Stability: While both esters are thermally stable short-term, MeIAA's crystalline nature offers superior long-term storage stability at -20 °C. EtIAA, often being an oil or semi-solid, is more prone to oxidation over months.[1]
3. Final Verdict:
-
For GC-MS Quantification: Use MeIAA (Methyl Indole-3-acetate).[2][3] Its fragmentation pattern is cleaner, and it elutes faster.[2][1]
-
For Metabolic Studies/Prodrug Design: Use EtIAA (Ethyl Indole-3-acetate).[2] Its lipophilicity (higher LogP) and resistance to non-enzymatic hydrolysis make it a better mimetic for biological transport studies.[1]
References
-
Cohen, J. D., & Schulze, A. (1981).[2][1] Double-standard isotope dilution assay I. Quantitative assay of indole-3-acetic acid. Analytical Biochemistry, 112(2), 249-257.[1] (Discusses esterification artifacts).
-
Ehmann, A. (1977).[2][1] The Van Urk-Salkowski reagent—a sensitive and specific chromogenic reagent for silica gel thin-layer chromatographic detection and identification of indole derivatives.[1] Journal of Chromatography A, 132(2), 267-276.[1]
Sources
Safety Operating Guide
Methyl 2-(2-cyano-1H-indol-3-yl)acetate: Proper Disposal & Handling Guide
Executive Summary & Immediate Action Plan
Methyl 2-(2-cyano-1H-indol-3-yl)acetate is a functionalized indole intermediate often used in pharmaceutical synthesis. Because specific Safety Data Sheets (SDS) for this exact research intermediate are often unavailable, this guide utilizes Functional Group Analysis (FGA) to establish a safety protocol.
The Critical Hazard: The presence of the cyano (nitrile) group attached to the indole core necessitates strict segregation from acids. While organic nitriles are generally more stable than inorganic cyanides, acidic hydrolysis can release Hydrogen Cyanide (HCN) gas , and metabolic processing can release cyanide ions.
Core "Do's and Don'ts"
| Action | Directive | Scientific Rationale |
| Segregation | NEVER mix with acidic waste streams. | Prevents hydrolysis of the nitrile group and potential HCN evolution. |
| pH Control | Maintain waste pH | Ensures the nitrile remains stable and prevents volatilization of any free cyanide. |
| Stream | Dispose as "Organic Waste – Toxic/Nitrile" . | Do not combine with general "Non-Halogenated Organics" if the destination is fuel blending; incineration is required. |
| Oxidation | DO NOT use bleach (hypochlorite) for bulk destruction. | Reaction with indoles can be exothermic and complex; bleach is only for surface decontamination. |
Chemical Profile & Hazard Identification
To handle this compound safely, we must deconstruct its reactivity based on its three pharmacophores: the Indole core, the Methyl Ester, and the Nitrile.
Functional Group Hazard Analysis
| Functional Group | Structure | Associated Hazard | Disposal Implication |
| Nitrile (Cyano) | Acute Toxicity / Reactivity. Can release HCN upon contact with strong acids or strong oxidizers. | CRITICAL: Must be segregated from acid waste. Mark container "Contains Nitriles." | |
| Methyl Ester | Flammability / Hydrolysis. Combustible.[1] Subject to hydrolysis in aqueous environments. | Classify as ignitable (D001) if in flammable solvent. | |
| Indole Core | Bioactivity / Aquatic Toxicity. Likely toxic to aquatic life; potential sensitizer. | Zero-discharge policy. No drain disposal. |
Physical Properties (Estimated)
-
State: Solid (likely crystalline powder).
-
Solubility: Low in water; soluble in organic solvents (DMSO, DMF, Ethyl Acetate).
-
Melting Point: Likely
C (based on structural analogs).
Waste Segregation Strategy (The Self-Validating System)
The most common laboratory accident involving nitriles occurs when they are mistakenly added to a "General Organic Waste" carboy that already contains acidic byproducts (e.g., TFA, HCl, or Acetic Acid).
The Protocol: Implement a "Red Tag" System for this compound. It must go into a dedicated satellite accumulation container labeled specifically for cyanides/nitriles.
Decision Logic for Segregation
Figure 1: Decision tree ensuring the compound is routed to the correct waste stream while maintaining pH control to prevent HCN evolution.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Solid Waste (Pure Compound)
Best for: Expired reagents, reaction precipitates, or contaminated weighing paper.
-
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95 dust mask (or work in fume hood).
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Attach a hazardous waste tag.
-
Chemical Name: "Methyl 2-(2-cyano-1H-indol-3-yl)acetate".
-
Constituents: "Indole derivative, Organic Nitrile."
-
Hazard Checkboxes: Toxic, Irritant.[1]
-
-
Transfer: Transfer solid carefully inside a fume hood to avoid dust generation.
-
Secondary Containment: Place the HDPE jar inside a clear zip-lock bag before placing it in the satellite accumulation area.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Best for: Mother liquors, filtrates, or HPLC waste.
-
pH Verification (Crucial Step):
-
Dip a pH strip into the waste solution.
-
If Acidic (pH < 7): Slowly add saturated Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ) until pH is between 9 and 10. -
Why? Basic conditions stabilize the nitrile and prevent hydrolysis.
-
-
Solvent Compatibility:
-
If the solvent is DCM/Chloroform : Use the "Halogenated" waste stream.
-
If the solvent is Methanol/Ethyl Acetate/DMSO : Use the "Non-Halogenated" waste stream.
-
-
Segregation:
-
Do not pour this into the main lab carboy if that carboy contains general organic acids (Acetic acid, Formic acid).
-
Use a separate bottle labeled: "Organic Waste - Contains Nitriles - DO NOT ADD ACID."
-
Emergency Response: Spill Management
Scenario: You have dropped a vial containing 5g of the solid compound on the floor.
-
Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are running to pull vapors/dust away.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a half-mask respirator with organic vapor/acid gas cartridges (if available) or N95 for dust.
-
Containment:
-
Solid: Do not sweep vigorously (creates dust). Cover with wet paper towels (water or dilute alkaline solution) to dampen, then scoop into a bag.
-
Liquid: Absorb with vermiculite or a commercial "Organic" spill pad. Do not use acid-neutralizing spill kits.
-
-
Decontamination:
-
Disposal of Debris: All cleanup materials go into the "Solid Toxic Waste" bin.
Regulatory Compliance (RCRA)
In the United States, this compound is not a "P-listed" (acutely hazardous) or "U-listed" waste by specific name. However, it is regulated under the Resource Conservation and Recovery Act (RCRA) via characteristics.[6]
-
Waste Code Determination:
-
D001 (Ignitable): If in a flammable solvent (Flash point < 60°C).
-
D003 (Reactivity): Only if the waste is capable of generating toxic gases (HCN) when exposed to pH conditions between 2 and 12.5. Strictly speaking, organic nitriles are stable, but EHS officers often apply D003 conservatively to ensure incineration.
-
Recommended Classification: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but managed as Toxic Organic Waste for incineration.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024). Compound Summary for Methyl cyanoacetate (Precursor Analog). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
Sources
Personal Protective Equipment (PPE) & Safe Handling Guide: Methyl 2-(2-cyano-1H-indol-3-yl)acetate
CAS: 275361-74-5 Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.22 g/mol Physical State: Solid (typically off-white to pale yellow powder)
Part 1: Executive Hazard Analysis & Risk Assessment
As a Senior Application Scientist, I approach this compound not just as a generic chemical, but as a functionalized indole intermediate . The presence of both a nitrile (cyano) group at the C2 position and a methyl ester at C3 dictates specific handling protocols.
While the indole ring stabilizes the cyano group, preventing the immediate release of cyanide ions typical of simple aliphatic nitriles, this compound must be treated as a Potent Pharmaceutical Intermediate (Band 3 equivalent) until specific toxicological data proves otherwise.
Functional Group Hazard Breakdown
| Functional Group | Risk Vector | Operational Implication |
| Nitrile (-CN) | Metabolic Toxicity / Hydrolysis | High Caution: Potential for HCN evolution if exposed to strong acids. Avoid acidic waste streams. |
| Indole Core | Bioactivity / Irritation | Sensitizer: High potential for respiratory sensitization and skin irritation (H315, H319, H335). |
| Methyl Ester | Skin Permeation / Hydrolysis | Solvent Carrier: Esters facilitate skin absorption. Standard latex gloves are insufficient; Nitrile is mandatory. |
| Physical Form | Particulate Inhalation | Dust Hazard: Fine organic powders are easily aerosolized and often statically charged. |
Part 2: Engineering Controls (Primary Barrier)
PPE is the last line of defense. The primary barrier for Methyl 2-(2-cyano-1H-indol-3-yl)acetate is the Engineering Control system .
-
Chemical Fume Hood: All open handling (weighing, transfer, solubilization) must occur within a certified fume hood.
-
Target Face Velocity: 0.5 m/s (100 fpm).
-
Sash Height: Keep at working level (approx. 18 inches) to protect the breathing zone.
-
-
Static Control: Organic powders are prone to static buildup, leading to particle scattering. Use an anti-static ionizer or gun inside the hood during weighing to prevent aerosolization.
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm / 4 mil) | Permeation Resistance: Organic esters degrade latex. Double gloving provides a breakthrough time buffer. Change outer gloves immediately upon contamination. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Particulate Seal: Safety glasses allow fine dust to bypass the lens via the sides. Goggles provide a complete seal against airborne dust and splashes. |
| Body Protection | Lab Coat (Buttoned/Snap) + Tyvek® Sleeves | Wrist Gap Protection: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap. |
| Respiratory | N95 (Minimum) or P100 (if outside hood) | Back-up Defense: While the fume hood is primary, an N95 protects against accidental withdrawal of hands/samples that might drag dust into the breathing zone. |
Part 4: Operational Workflow & Protocols
Safe Weighing Protocol
-
Context: Most exposure events occur during the transfer from the stock bottle to the balance.
-
Preparation: Place the balance inside the fume hood. Place a damp paper towel (chemically compatible) next to the balance to capture stray grains.
-
Anti-Static: Discharge the spatula and weighing boat using an anti-static gun.
-
Transfer: Transfer slowly. If the powder is "flighty" (static), do not pour; use a micro-spatula.
-
Closure: Cap the stock bottle before removing the weighed sample from the hood.
Solubilization (DMSO/Methanol)
-
Context: Solubilization increases skin permeation risks significantly.
-
Solvent Choice: Soluble in DMSO, Ethyl Acetate, and Methanol.
-
Vortexing: Do not vortex open tubes. Cap tightly, and if possible, use Parafilm before vortexing to prevent aerosol generation upon reopening.
-
Pressure Release: If sonicating, be aware that heat generation can pressurize the vial. Open the cap slowly inside the hood pointing away from the face.
Visual Workflow (DOT Diagram)
Figure 1: Step-by-step operational workflow for handling Methyl 2-(2-cyano-1H-indol-3-yl)acetate, emphasizing the critical control point at weighing.
Part 5: Emergency Response & Disposal
Spill Response Logic
Do not sweep dry powder. Sweeping generates dust.
-
Minor Spill (< 1g):
-
Cover with a wet paper towel (water or ethanol) to dampen the powder.
-
Wipe up carefully to avoid dust generation.
-
Place all waste in a sealed bag labeled "Hazardous Waste - Nitrile/Indole."
-
Clean surface with 1N NaOH (mild base) to neutralize potential residues, followed by water.
-
-
Major Spill (> 1g): Evacuate area, allow dust to settle, and use a HEPA-filtered vacuum or wet-method cleanup wearing full PPE (including P100 respirator).
Waste Disposal
-
Segregation: Do not mix with strong acids (risk of HCN evolution).
-
Solid Waste: Dispose of in "Hazardous Solid Waste" containers destined for high-temperature incineration.
-
Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (if dissolved in DMSO/MeOH).
-
Destruction: High BTU incineration is the required method to destroy the nitrile functionality and indole core effectively.
Spill Decision Tree (DOT Diagram)
Figure 2: Decision logic for spill response, prioritizing dust suppression.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-acetic acid derivatives and Nitrile Safety Profile. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
